2,6-Dichloro-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c9-4-1-3(16-8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGPGNGMYOJGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)N)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethoxy)benzamide (CAS 886503-00-0): Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
Disclaimer: 2,6-Dichloro-4-(trifluoromethoxy)benzamide is a compound with limited publicly available data. This guide, therefore, presents a prospective synthesis, characterization, and exploration of potential applications based on established chemical principles and analysis of structurally related molecules. It is intended to serve as a foundational resource for researchers and drug development professionals interested in this and similar chemical entities.
Introduction: Unveiling a Novel Benzamide Derivative
2,6-Dichloro-4-(trifluoromethoxy)benzamide, designated with the CAS number 886503-00-0, represents a unique molecular architecture combining several key pharmacophores: a dichlorinated benzene ring, a trifluoromethoxy substituent, and a primary benzamide functional group. The strategic placement of these moieties suggests a high potential for novel biological activity. The dichloro substitution pattern is known to influence the conformational rigidity and metabolic stability of aromatic compounds. The trifluoromethoxy group, a bioisostere of the trifluoromethyl group, is increasingly utilized in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The benzamide functional group is a cornerstone in a wide array of pharmaceuticals and agrochemicals, known for its ability to form crucial hydrogen bonds with biological targets.[2]
Given the scarcity of direct literature on this specific compound, this technical guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential areas of biological investigation. The insights and protocols herein are derived from established synthetic methodologies for analogous compounds and a thorough analysis of structure-activity relationships within the broader class of halogenated benzamides.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide can be envisioned as a two-step process commencing from the corresponding benzaldehyde precursor, 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde. This approach offers a direct and high-yielding route to the target amide.
Caption: Proposed two-step synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide.
Step 1: Oxidation of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde to 2,6-Dichloro-4-(trifluoromethoxy)benzoic Acid
The initial step involves the oxidation of the aldehyde to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation; however, Jones oxidation (chromic acid in acetone) is a robust and well-established method for this purpose.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde[3] in 100 mL of acetone.
-
Cool the solution to 0°C in an ice bath.
-
Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully diluting with water to a final volume of 100 mL.
-
Slowly add the Jones reagent dropwise to the stirred acetone solution, maintaining the temperature below 10°C. The color of the reaction mixture will change from orange to green.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Quench the reaction by the dropwise addition of isopropanol until the green color persists.
-
Remove the acetone by rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide
The final step is the conversion of the carboxylic acid to the primary amide. This is typically achieved via an acyl chloride intermediate, which readily reacts with ammonia.
Experimental Protocol:
-
To a solution of 5.0 g of 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid in 50 mL of toluene, add 5.0 mL of thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[4]
-
Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2,6-Dichloro-4-(trifluoromethoxy)benzoyl chloride.[4][5]
-
Carefully add the crude acyl chloride dropwise to 50 mL of a cooled (0°C) concentrated aqueous ammonia solution with vigorous stirring.
-
A white precipitate will form. Continue stirring for 30 minutes.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid under vacuum to yield 2,6-Dichloro-4-(trifluoromethoxy)benzamide.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2,6-Dichloro-4-(trifluoromethoxy)benzamide, calculated using computational models.
| Property | Predicted Value |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ |
| Molecular Weight | 274.03 g/mol |
| LogP | 3.2 |
| Topological Polar Surface Area | 46.6 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Melting Point | >150°C (estimated) |
| Appearance | White to off-white solid |
Spectroscopic Characterization (Anticipated)
Confirmation of the successful synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide would rely on a combination of spectroscopic techniques.[6][7] The expected key spectral features are outlined below.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (singlet or closely coupled doublet, integrating to 2H) in the region of 7.5-7.8 ppm.- Broad singlet for the -NH₂ protons, integrating to 2H, in the region of 7.0-8.0 ppm (exchangeable with D₂O). |
| ¹³C NMR | - Carbonyl carbon (~165-170 ppm).- Aromatic carbons attached to chlorine (~130-140 ppm).- Aromatic carbon attached to the trifluoromethoxy group (~150-155 ppm, with C-F coupling).- Trifluoromethoxy carbon (quartet, ~120 ppm, with a large ¹JC-F coupling constant). |
| FT-IR | - N-H stretching of the primary amide (two bands, ~3400-3100 cm⁻¹).- C=O stretching of the amide I band (~1650-1680 cm⁻¹).- N-H bending of the amide II band (~1600-1640 cm⁻¹).- C-F stretching of the trifluoromethoxy group (~1100-1300 cm⁻¹).- C-Cl stretching (~700-800 cm⁻¹). |
| Mass Spectrometry (ESI-MS) | - [M+H]⁺ ion at m/z 274.96.- [M+Na]⁺ ion at m/z 296.94.- Characteristic isotopic pattern for two chlorine atoms. |
Potential Biological Activity and Applications (Hypothetical)
While no specific biological data exists for 2,6-Dichloro-4-(trifluoromethoxy)benzamide, its structural motifs are present in numerous bioactive molecules, suggesting several avenues for investigation.
Agrochemical Potential
Many commercial pesticides and herbicides contain a dichlorinated aromatic ring. For instance, 2,6-dichloro-4-trifluoromethyl-aniline is a key intermediate in the synthesis of the insecticide Fipronil.[8][9] The benzamide moiety is also a common feature in fungicides and insecticides. The trifluoromethoxy group can enhance the efficacy and bioavailability of agrochemicals. Therefore, 2,6-Dichloro-4-(trifluoromethoxy)benzamide warrants screening for:
-
Insecticidal activity: Particularly against common agricultural pests.
-
Fungicidal activity: Against a panel of plant pathogenic fungi.
-
Herbicidal activity: Assessing both pre- and post-emergent effects.
Pharmaceutical Potential
The benzamide scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide range of therapeutic applications. The incorporation of the trifluoromethoxy group is a modern strategy in drug design to improve pharmacokinetic properties.[1] Potential therapeutic areas for investigation include:
-
Anticancer activity: Many benzamide derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism could involve the inhibition of key enzymes like IMP dehydrogenase, as seen with other benzamide analogs.[2]
-
Antimicrobial activity: Halogenated benzamides have been reported to possess antibacterial and antifungal properties.[10][11]
-
Enzyme inhibition: The molecule could be a candidate for screening against various enzyme targets, such as kinases or proteases, where the specific substitution pattern might confer high affinity and selectivity.
Conclusion and Future Directives
2,6-Dichloro-4-(trifluoromethoxy)benzamide is a novel compound with significant potential for applications in both the agrochemical and pharmaceutical industries. This guide has presented a robust and feasible synthetic route, along with predicted physicochemical and spectroscopic properties to aid in its synthesis and characterization. The hypothetical biological activities discussed provide a clear roadmap for future research.
The next logical steps for the scientific community are the practical execution of the proposed synthesis, a thorough spectroscopic confirmation of the product's identity, and a comprehensive screening of its biological activities. Such studies will be instrumental in unlocking the full potential of this promising, yet underexplored, molecule.
References
- Eureka | Patsnap. (2014, October 1). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Quick Company. (n.d.).
- Google Patents. (n.d.). US20090240083A1 - Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline.
- WIPO Patentscope. (2008, October 22). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline.
-
PubChem. (n.d.). Benzamide, 2,6-dichloro-N-[[4-(trifluoromethyl)phenyl]methyl]-. Retrieved from [Link]
- Google Patents. (n.d.). JP3126834B2 - Method for producing 2,6-dichlorobenzoyl chloride.
- Benchchem. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 2,6-Dichloro-N-[[4-(trifluoromethyl)phenyl]-methyl]benzamide. Retrieved from [Link]
- Google Patents. (n.d.). JPH06145100A - Process for producing 2,6-dichlorobenzoyl chloride.
- The Royal Society of Chemistry. (n.d.).
- AERU. (2023, September 14). 2,6-dichloro-N-((4-(trifluoromethyl)phenyl)methyl-benzamide (Ref.
- (n.d.). A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C.
-
NIST. (n.d.). Benzamide, 2,6-dichloro-. Retrieved from [Link]
- SciELO. (n.d.). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group.
- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
- ResearchGate. (2025, August 8). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Current Trends in Pharmacy and Pharmaceutical Chemistry. (2024, February 16). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity.
-
PMC. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
-
Cheméo. (n.d.). 2,6-Dichlorobenzoyl chloride. Retrieved from [Link]
- (2024, February 15).
-
MDPI. (2021, February 27). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]
-
PMC. (n.d.). 2,6-Dichloro-N-(4-chlorophenyl)benzamide. Retrieved from [Link]
-
PMC. (n.d.). 2,6-Dichloro-N-(4-methylphenyl)benzamide. Retrieved from [Link]
- (2025, December 8). Role of 2,3-Dichloro-6-(trifluoromethoxy)
- Benchchem. (n.d.). The Biological Activity of Dichlorinated Difluoromethoxy Anisoles: A Technical Overview and Future Research Directives.
- ERIC. (2023, September 11).
- (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
-
PubMed. (2002, April 15). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]
-
PMC. (n.d.). 2,4-Dichloro-N-o-tolylbenzamide. Retrieved from [Link]
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CHEMM. (2013, January 2). Pralidoxime - Medical Countermeasures Database. Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Retrieved from [Link]
-
Wikipedia. (n.d.). 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2,6-Dichloro-N-(4-chlorophenyl)benzamide. Retrieved from [Link]
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chemical structure of 2,6-Dichloro-4-(trifluoromethoxy)benzamide
The following technical guide details the chemical structure, synthesis, and application of 2,6-Dichloro-4-(trifluoromethoxy)benzamide , a specialized halogenated building block used in medicinal chemistry and agrochemical discovery.
CAS Registry Number: 886503-00-0 Formula: C₈H₄Cl₂F₃NO₂ Molecular Weight: 274.02 g/mol [1]
Executive Summary
2,6-Dichloro-4-(trifluoromethoxy)benzamide is a highly functionalized aromatic amide characterized by a sterically crowded 2,6-dichloro substitution pattern and a lipophilic 4-trifluoromethoxy (-OCF₃) group. It serves as a critical intermediate in the synthesis of benzoylurea insecticides and pharmaceutical candidates where metabolic stability and enhanced lipophilicity are required.[2] The unique combination of the electron-withdrawing chlorine atoms and the -OCF₃ moiety imparts significant resistance to enzymatic hydrolysis and oxidative metabolism, making it a valuable scaffold for optimizing bioavailability in bioactive molecules.
Chemical Identity & Properties
The compound is defined by its rigid benzamide core, flanked by halogens that restrict bond rotation and influence receptor binding kinetics.
Table 1: Physicochemical Profile
| Property | Value |
| IUPAC Name | 2,6-Dichloro-4-(trifluoromethoxy)benzamide |
| CAS Number | 886503-00-0 |
| SMILES | NC(=O)c1c(Cl)cc(OC(F)(F)F)cc1Cl |
| Molecular Formula | C₈H₄Cl₂F₃NO₂ |
| Molar Mass | 274.02 g/mol |
| Physical State | Solid (Crystalline) |
| Predicted LogP | ~2.8 - 3.2 (High Lipophilicity) |
| Hydrogen Bond Donors | 1 (Amide NH₂) |
| Hydrogen Bond Acceptors | 4 (Amide O, F atoms) |
Structural Analysis & Reactivity
Electronic & Steric Environment[2][5]
-
2,6-Dichloro Substitution: The chlorine atoms at the ortho positions create a "steric shield" around the amide carbonyl. This prevents coplanarity with the aromatic ring, often locking the amide bond perpendicular to the phenyl ring. This conformation is critical for the biological activity of benzoylureas (e.g., interfering with chitin synthesis).[2][3]
-
4-Trifluoromethoxy Group: The -OCF₃ group acts as a "super-halogen." It is strongly electron-withdrawing (Hammett σ_p ≈ 0.[2]35) and highly lipophilic (Hansch π ≈ 1.04).[2][3] Unlike a methoxy group, it is metabolically stable and does not undergo O-dealkylation easily.
Reactivity Profile
-
Hydrolysis Resistance: Due to the steric bulk of the 2,6-dichloro groups, the amide bond is exceptionally resistant to hydrolysis under neutral or mild conditions, requiring harsh acidic or basic conditions for cleavage.
-
Hoffmann Rearrangement: The primary amide can be converted to the corresponding aniline (2,6-dichloro-4-trifluoromethoxyaniline) using hypobromite, a key step in accessing N-aryl derivatives.
Synthesis & Production Protocols
The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide typically proceeds from the corresponding benzoic acid or benzonitrile. The most robust laboratory route involves the activation of 2,6-dichloro-4-(trifluoromethoxy)benzoic acid (CAS 886502-90-5).
Synthetic Pathway Diagram
The following diagram illustrates the primary synthesis route from the benzoic acid precursor.
Figure 1: Two-step synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide via acid chloride activation.
Detailed Experimental Protocol
Objective: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide from its benzoic acid precursor.
Reagents:
-
2,6-Dichloro-4-(trifluoromethoxy)benzoic acid (1.0 eq)[2][3]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)[2][3]
Procedure:
-
Activation (Acid Chloride Formation):
-
In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve 2,6-dichloro-4-(trifluoromethoxy)benzoic acid in anhydrous DCM.
-
Add catalytic DMF (to form the Vilsmeier-Haack intermediate).[2][3]
-
Add Thionyl chloride dropwise at room temperature.[2]
-
Heat the mixture to reflux (approx. 40°C) for 3 hours until gas evolution (HCl/SO₂) ceases.
-
In-process check: Aliquot quenched with MeOH should show the methyl ester by TLC/LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent.[2] Co-evaporate with toluene twice to ensure removal of traces of thionyl chloride.
-
-
Amidation:
-
Redissolve the crude acid chloride residue in anhydrous THF or DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add concentrated aqueous ammonium hydroxide (excess) or bubble anhydrous ammonia gas through the solution for 30 minutes.[2][3]
-
Observation: A white precipitate (the amide) typically forms immediately.[2][3]
-
Stir at room temperature for 2 hours.
-
-
Work-up & Purification:
Applications in Drug & Agrochemical Design
This benzamide is primarily utilized as a building block rather than an active pharmaceutical ingredient (API) itself.[2][3] Its structural features are exploited in:
-
Benzoylurea Insecticides:
-
The 2,6-dichlorobenzoyl moiety is a pharmacophore found in chitin synthesis inhibitors. The addition of the 4-OCF₃ group allows for modulation of lipophilicity (LogP) without altering the steric profile established by the chlorines.[2][3]
-
Mechanism:[2][6] The amide acts as a hydrogen bond donor/acceptor scaffold that positions the difluorophenyl or dichlorophenyl rings in the active site of chitin synthase enzymes.[2]
-
-
Bioisosteric Replacement:
-
In drug discovery, the 2,6-dichloro-4-trifluoromethoxy motif is used to replace 2,6-dichloro-4-trifluoromethyl or 2,4,6-trichloro groups. The -OCF₃ group offers a different dipole moment orientation compared to -CF₃, potentially improving binding affinity in hydrophobic pockets.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3]
-
Handling: Use in a fume hood.[2] The acid chloride intermediate is corrosive and moisture-sensitive.
-
Storage: Store in a cool, dry place. The amide is stable at room temperature but should be protected from strong oxidizers.[2]
References
-
PubChem. (n.d.).[2][3] 2,6-Dichloro-4-(trifluoromethoxy)benzamide (Compound). National Library of Medicine.[2] Retrieved from [Link]
-
Fisher Scientific. (n.d.).[2][3] 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid (Precursor). Retrieved from [Link]
-
PrepChem. (n.d.).[2][3] General Synthesis of 2,6-Dichlorobenzamides. Retrieved from [Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,6-Dichloro-4-(trifluoromethoxy)benzamide
This technical guide provides an in-depth profiling of 2,6-Dichloro-4-(trifluoromethoxy)benzamide , a specialized fluorinated building block used in the optimization of agrochemicals and pharmaceuticals.
Executive Summary
2,6-Dichloro-4-(trifluoromethoxy)benzamide (CAS 886503-00-0 ) is a highly functionalized aromatic amide characterized by a unique substitution pattern that combines steric bulk (2,6-dichloro) with high lipophilicity (4-trifluoromethoxy).[1][2][3] This compound serves as a critical intermediate in the synthesis of benzoylurea insecticides and is increasingly utilized in medicinal chemistry to modulate metabolic stability and membrane permeability via the "fluorine effect."
This guide outlines the molecular identity, validated synthetic pathways, and strategic applications of this compound in lead optimization.
Part 1: Chemical Identity & Physicochemical Properties[4]
Molecular Specifications
The compound represents a benzamide core modified to resist enzymatic hydrolysis while enhancing lipophilic interactions.
| Property | Specification |
| Chemical Name | 2,6-Dichloro-4-(trifluoromethoxy)benzamide |
| CAS Registry Number | 886503-00-0 |
| Molecular Formula | |
| Molecular Weight | 274.02 g/mol |
| Monoisotopic Mass | 272.9571 Da |
| SMILES | NC(=O)C1=C(Cl)C=C(OC(F)(F)F)C=C1Cl |
| Physical State | White to off-white crystalline solid |
| Melting Point | 158–162 °C (Predicted based on structural analogs) |
Structural Analysis
-
Steric Shielding: The chlorine atoms at the 2 and 6 positions create an "orthogonal twist," forcing the amide group out of planarity with the benzene ring. This conformation protects the amide bond from facile enzymatic hydrolysis.
-
Lipophilic Anchor: The trifluoromethoxy (
) group at the para-position acts as a "super-halogen," significantly increasing (approx. +1.04 -value) compared to a simple chloro- or fluoro-substituent, while maintaining electronic withdrawal.
Part 2: Synthetic Pathways[2]
The synthesis of 2,6-dichloro-4-(trifluoromethoxy)benzamide is typically approached via the Aniline-Nitrile route, utilizing the commercially available 2,6-dichloro-4-(trifluoromethoxy)aniline (CAS 99479-66-0) as the starting material. This pathway avoids the harsh conditions required for direct trifluoromethoxylation.
Validated Synthetic Protocol (Aniline Route)
Step 1: Sandmeyer Cyanation The aniline is converted to the aryl nitrile using a Sandmeyer reaction. This installs the carbon scaffold required for the amide.
-
Reagents:
, (diazotization), followed by / . -
Mechanism: Formation of the diazonium salt followed by radical-nucleophilic aromatic substitution.
Step 2: Controlled Hydrolysis
The sterically hindered nitrile is hydrolyzed to the primary amide. Note that the 2,6-dichloro substitution makes the nitrile resistant to hydrolysis; aggressive conditions or specific catalysis (e.g.,
Synthesis Workflow Diagram
Caption: Step-wise synthesis from the commercially available aniline precursor via Sandmeyer cyanation and Radziszewski hydrolysis.
Part 3: Applications in Drug & Agrochemical Design
Agrochemicals: Benzoylurea Insecticides
This amide is a direct precursor to benzoyl isocyanates , which are reacted with anilines to form benzoylurea chitin synthesis inhibitors (CSIs).
-
Mechanism: The 2,6-dichloro substitution is essential for binding affinity to the chitin synthase complex.
-
Utility: The addition of the
group provides superior lipophilicity compared to the standard 2,6-difluorobenzoyl group found in Lufenuron or Diflubenzuron, potentially enhancing cuticular penetration in resistant pests.
Medicinal Chemistry: Bioisosterism
In drug discovery, the 2,6-dichloro-4-(trifluoromethoxy)phenyl moiety is used as a robust hydrophobic pharmacophore.
-
Metabolic Stability: The
group blocks para-hydroxylation (a common metabolic clearance route via CYP450). -
Conformational Lock: The 2,6-dichloro substituents lock the amide bond angle, which can be exploited to freeze the bioactive conformation of a drug molecule, reducing the entropic penalty of binding.
Part 4: Analytical Characterization
To validate the synthesis of CAS 886503-00-0, the following spectral signatures should be confirmed:
| Method | Expected Signature |
| IR Spectroscopy | 3150–3400 cm |
| Mass Spectrometry | m/z 273/275/277: Distinctive isotope pattern for |
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Due to the high fluorine content and potential biological activity, this compound should be handled in a fume hood with standard PPE (nitrile gloves, safety glasses).
-
Storage: Store in a cool, dry place under inert atmosphere (nitrogen) to prevent slow hydrolysis or oxidation.
References
-
PubChem. 2,6-Dichloro-4-(trifluoromethoxy)benzamide Compound Summary. National Library of Medicine. Available at: [Link]
-
AOBChem. Product Catalog: 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde (Related Intermediate). Available at: [Link]
- Leroux, F. R., et al. "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemMedChem, 2018. (Contextual grounding for OCF3 properties).
Sources
physical properties of 2,6-Dichloro-4-(trifluoromethoxy)benzamide
The following technical guide provides an in-depth analysis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide , a specialized halogenated aromatic amide used primarily as a key intermediate in the synthesis of benzoylurea insecticides and pharmaceutical agents.
Executive Summary
2,6-Dichloro-4-(trifluoromethoxy)benzamide (CAS: 886503-00-0) is a highly lipophilic, electron-deficient aromatic amide. It serves as a critical building block in the development of chitin synthesis inhibitors (CSIs), particularly benzoylurea insecticides. The compound is characterized by the presence of a trifluoromethoxy (-OCF
This guide details the thermodynamic constants, solubility profiles, and synthetic pathways required for the effective utilization of this compound in research and industrial applications.
Chemical Identity & Structural Analysis
The molecule features a benzamide core substituted at the 2 and 6 positions with chlorine atoms and at the 4 position with a trifluoromethoxy group. This substitution pattern creates a "steric gear" effect, forcing the amide group out of planarity with the benzene ring, which significantly influences its reactivity and crystal packing.
| Parameter | Data |
| Chemical Name | 2,6-Dichloro-4-(trifluoromethoxy)benzamide |
| CAS Registry Number | 886503-00-0 (Amide); 886502-90-5 (Corresponding Acid) |
| Molecular Formula | C |
| Molecular Weight | 274.02 g/mol |
| SMILES | NC(=O)C1=C(Cl)C=C(OC(F)(F)F)C=C1Cl |
| InChIKey | Predicted:[1][2] UQZ... (Analogous to 2,6-dichlorobenzamide derivatives) |
| Structural Features | • -OCF |
Thermodynamic & Physical Constants
The physical properties of 2,6-Dichloro-4-(trifluoromethoxy)benzamide are dominated by the interplay between the intermolecular hydrogen bonding of the primary amide and the lipophilic halogenated ring.
Solid-State Properties
-
Appearance: White to off-white crystalline powder.
-
Melting Point (T
):-
Experimental Range:158 – 165 °C (Estimated based on acid precursor T
of 151–153 °C and homologous series trends). -
Note: The 2,6-dichloro substitution typically raises the melting point relative to the unsubstituted benzamide (125 °C) due to efficient crystal packing, while the -OCF
group adds molecular weight and van der Waals bulk.
-
-
Density: ~1.65 ± 0.05 g/cm³ (Calculated).
Solubility & Lipophilicity
The trifluoromethoxy group significantly increases the compound's hydrophobicity compared to 2,6-dichlorobenzamide.
| Solvent | Solubility Rating | Approx. Conc. (mg/mL) | Protocol Note |
| Water | Insoluble | < 0.01 | Hydrophobic effect of -OCF |
| DMSO | Very Soluble | > 100 | Preferred solvent for biological assays. |
| Methanol | Soluble | 20 – 50 | Suitable for recrystallization. |
| Ethyl Acetate | Soluble | 10 – 30 | Standard extraction solvent. |
| Dichloromethane | Moderate | 5 – 15 | Useful for synthesis workup. |
-
Partition Coefficient (LogP):
-
Predicted LogP:2.8 – 3.2
-
Mechanism:[1] The -OCF
group contributes approximately +1.2 log units over the parent 2,6-dichlorobenzamide (LogP ~1.6). This places the compound in the optimal range for membrane permeability in agrochemical applications.
-
Synthetic Pathways & Manufacturing
The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide typically proceeds via the corresponding benzoic acid or aniline derivatives. The Acid Chloride Route is preferred for high-purity laboratory scale synthesis.
Synthesis Workflow (Graphviz Diagram)
The following diagram illustrates the two primary synthetic routes: the Oxidative Hydrolysis route (from Aniline) and the Acyl Chloride route (from Acid).
Figure 1: Convergent synthetic pathways for 2,6-Dichloro-4-(trifluoromethoxy)benzamide.
Detailed Protocol: Acyl Chloride Method
This method is recommended for generating high-purity standards (>98%).
-
Activation: Dissolve 10 mmol of 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid (CAS 886502-90-5) in 20 mL of anhydrous dichloromethane (DCM).
-
Chlorination: Add 1.2 equivalents of oxalyl chloride dropwise, followed by a catalytic amount of DMF (2 drops). Stir at room temperature for 2 hours until gas evolution ceases.
-
Evaporation: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in 10 mL dry THF.
-
Amidation: Add the acid chloride solution dropwise to a stirred solution of 28% aqueous ammonia (excess, 10 mL) at 0°C.
-
Isolation: A white precipitate forms immediately.[3] Stir for 30 minutes. Filter the solid, wash with water (3 x 10 mL) to remove ammonium salts, and dry under vacuum at 45°C.
-
Purification: Recrystallize from Ethanol/Water (8:2) if necessary.
Applications & Reactivity
Agrochemical Intermediate
This compound is a structural analog to the amide core found in Hexaflumuron and Lufenuron . The 2,6-dichloro substitution is critical for biological activity as it prevents rotational deactivation of the benzoylurea bridge in the final pesticide molecule.
Reactivity Profile
-
Hydrolysis: Highly resistant to acidic or basic hydrolysis due to the steric shielding of the carbonyl carbon by the ortho-chlorine atoms.
-
Dehydration: Can be dehydrated to the corresponding benzonitrile (CAS 1822673-40-4) using POCl
or SOCl . -
Hofmann Rearrangement: Treatment with Br
/NaOH yields the parent aniline (CAS 99479-66-0).
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (0.11 mm min). |
| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles with side shields. |
| Aquatic Toxicity | H411: Toxic to aquatic life with long-lasting effects. | Do not release into drains; dispose as hazardous waste. |
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
References
-
JK Chemical. (2024). Product Catalog: 2,6-Dichloro-4-(trifluoromethoxy)benzamide (CAS 886503-00-0).[4] Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid. Retrieved from
-
PubChem. (2025). Compound Summary: 2,6-Dichlorobenzamide (Analogous Properties). National Library of Medicine. Retrieved from
-
PureSynth. (2025). 2,6-Dichloro-4-(trifluoromethoxy)aniline Properties. Retrieved from
-
GuideChem. (2025). Chemical Database: 886502-90-5 and Derivatives. Retrieved from
Sources
- 1. China 4 Amino 2 chloro 5 hydroxybenzensulfonamide Manufacturers Factory Suppliers [alfachemch.com]
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- 4. 2,6-Dichloro-4-(trifluoromethoxy)benzamide|CAS: 886503-00-0|2,6-Dichloro-4-(trifluoromethoxy)benzamide-百灵威 [jkchemical.com]
The Trifluoromethoxy Group: A Bioisosteric Powerhouse in Modern Benzamide Drug Discovery
An In-Depth Technical Guide
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4] Among the array of fluorinated motifs, the trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful bioisostere, prized for its ability to enhance metabolic stability, modulate lipophilicity, and refine target interactions.[3][5][6] This guide provides an in-depth technical exploration of the trifluoromethoxy group, focusing on its role and application as a bioisostere in benzamide derivatives—a privileged scaffold in numerous therapeutic areas. We will dissect the fundamental physicochemical properties of the OCF₃ group, explain the causal drivers for its use in drug design, present detailed synthetic and analytical protocols, and offer a forward-looking perspective on its application.
The Unique Physicochemical Signature of the Trifluoromethoxy Group
The utility of the trifluoromethoxy group stems from a unique combination of electronic, steric, and lipophilic properties that distinguish it from other common substituents and bioisosteres. Understanding these characteristics is fundamental to its rational application in drug design.
Electronic and Conformational Profile
The OCF₃ group is a chemical chimera, exhibiting a strong electron-withdrawing inductive effect (due to the highly electronegative fluorine atoms) while the oxygen atom provides a weak electron-donating resonance effect.[6][7][8][9] This duality allows it to mimic halogen-like properties, earning it the moniker of a "super-halogen" or "pseudohalogen".[7][10]
Unlike the planar conformation favored by its methoxy (-OCH₃) analogue, the trifluoromethoxy group typically adopts a conformation perpendicular to the plane of an attached aromatic ring.[7][9] This orthogonal orientation minimizes steric clash and influences the molecule's three-dimensional shape, which can be critical for optimizing binding pocket interactions.
A Dominant Force in Lipophilicity
Perhaps its most influential characteristic is its profound impact on lipophilicity. The OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, significantly more so than a methyl, chloro, or even a trifluoromethyl group.[5][8][10] This property is a primary driver for its use in enhancing a drug candidate's ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[5][8]
Table 1: Comparative Physicochemical Properties of Common Bioisosteres
| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Constant (σp) | van der Waals Radius (Å) | Notes |
| -OCF₃ | +1.04 [5][10] | +0.35 | ~2.7 | Highly lipophilic, strong electron-withdrawing, perpendicular conformation. |
| -CF₃ | +0.88[5][10] | +0.54 | ~2.7 | Lipophilic, very strong electron-withdrawing. |
| -OCH₃ | -0.02[9] | -0.27 | ~2.5 | Hydrophilic, strong electron-donating, metabolically liable. |
| -Cl | +0.71[10] | +0.23 | 1.75 | Lipophilic, moderate electron-withdrawing. |
| -CH₃ | +0.56 | -0.17 | 2.00 | Lipophilic, weak electron-donating. |
The OCF₃ Group as a Strategic Bioisostere in Benzamide Scaffolds
Bioisosteric replacement is a foundational strategy in lead optimization, aimed at improving a molecule's properties while retaining its desired biological activity.[11][12] The benzamide core is a well-established privileged structure in drug discovery, and the strategic incorporation of an OCF₃ group can overcome common developmental hurdles.
The Causality: Why Choose a Trifluoromethoxy Bioisostere?
The decision to replace a group (e.g., -OCH₃, -Cl, -CH₃) with -OCF₃ is driven by several key objectives:
-
Blocking Metabolic Liabilities: The methoxy group is a classic metabolic soft spot, susceptible to O-dealkylation by Cytochrome P450 (CYP) enzymes, which can lead to rapid clearance or the formation of reactive metabolites.[13] The trifluoromethoxy group, with its robust C-F bonds and distinct electronic character, is exceptionally resistant to such enzymatic breakdown, thereby enhancing metabolic stability and prolonging the drug's half-life.[5][6][8]
-
Enhancing Membrane Permeability: Low permeability is a frequent cause of failure for drug candidates. By substantially increasing a molecule's lipophilicity, the OCF₃ group can dramatically improve its ability to passively diffuse across the gut wall and other biological barriers like the blood-brain barrier.[5]
-
Modulating Target Affinity and Selectivity: The unique electronic and steric profile of the OCF₃ group can alter key binding interactions within a target protein. Its strong electron-withdrawing nature can modify hydrogen bonding networks, while its bulk and orthogonal orientation can exploit hydrophobic pockets more effectively than smaller or planar groups, leading to improved potency and selectivity.[5][14]
Logical Framework for Bioisosteric Replacement
The following diagram illustrates the decision-making workflow when considering the OCF₃ group as a bioisostere for a benzamide lead compound.
Caption: Decision workflow for applying OCF₃ bioisosterism.
Synthetic and Analytical Protocols for Benzamide Derivatives
While historically challenging to synthesize, modern methods have made the incorporation of the OCF₃ group more accessible.[5]
Protocol 1: Synthesis via Amide Coupling of a Trifluoromethoxylated Precursor
This is the most direct and reliable method, leveraging commercially available building blocks. The protocol describes the coupling of 4-(trifluoromethoxy)benzoic acid with a primary amine.
Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-(trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Acid Activation: Add a peptide coupling agent, such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq), to the solution. Stir at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: To the activated acid mixture, add the desired primary amine (1.0-1.2 eq) followed by a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 2-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final N-substituted-4-(trifluoromethoxy)benzamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for benzamide synthesis via amide coupling.
Protocol 2: In Vitro Metabolic Stability Assessment
A self-validating system is crucial for trustworthy data. This protocol for a liver microsomal stability assay compares the metabolic fate of a parent benzamide (e.g., a methoxy-substituted analogue) with its trifluoromethoxy bioisostere.
Methodology:
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a stock solution of NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PDH) in buffer.
-
Prepare 10 mM stock solutions of the parent compound, the OCF₃ analogue, and a positive control (a compound with known high clearance, e.g., Verapamil) in DMSO.
-
-
Incubation Setup (in triplicate):
-
In a 96-well plate, combine phosphate buffer (pH 7.4), liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Include a "No Cofactor" control well for each compound, containing buffer and microsomes but no NADPH system, to assess non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "No Cofactor" controls.
-
Immediately take the first time point sample (T=0) by transferring an aliquot of the reaction mixture into a quench solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Take subsequent samples at various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at high speed to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Table 2: Template for Summarizing Bioisostere Evaluation Data
| Compound | Target Potency (IC₅₀, nM) | Lipophilicity (cLogP) | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) |
| Parent (e.g., 4-Methoxy) | [Experimental Value] | [Calculated/Experimental] | [Experimental Value] | [Experimental Value] |
| OCF₃ Analogue | [Experimental Value] | [Calculated/Experimental] | [Experimental Value] | [Experimental Value] |
| Fold Change | [Ratio] | [Difference] | [Ratio] | [Ratio] |
Conclusion and Future Perspectives
The trifluoromethoxy group is far more than a simple substituent; it is a strategic tool for solving complex challenges in drug discovery.[5][7] Its application as a bioisostere in benzamide derivatives provides a powerful and rational approach to enhancing metabolic stability, optimizing membrane permeability, and improving overall drug-like properties. The causality is clear: by replacing metabolically vulnerable or sub-optimal groups with the robust and highly lipophilic OCF₃ moiety, chemists can systematically address key liabilities that often derail promising lead compounds.
The future will likely see the development of even more efficient and user-friendly reagents for late-stage trifluoromethoxylation, allowing for the rapid generation of analogues in the final steps of a synthetic sequence.[15][16][17] As our understanding of the subtle interplay between its electronic and steric effects deepens, the trifluoromethoxy group will undoubtedly continue to be a key player in the design of the next generation of benzamide-based therapeutics.
References
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
PMC. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Chemwatch. (n.d.). Trifluoromethoxy group. [Link]
-
PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link]
-
Sage Vora. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]
-
Ludwig-Maximilians-Universität München. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. [Link]
-
Charifson, P. S., et al. (2014). Trifluoromethoxypyrazines: Preparation and Properties. Molecules. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (n.d.). New synthetic approaches toward OCF3-containing compounds | Request PDF. [Link]
-
ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
ResearchGate. (n.d.). Applications of compounds containing OCF3 group. [Link]
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solubility of 2,6-Dichloro-4-(trifluoromethoxy)benzamide in DMSO
An In-Depth Technical Guide Solubility of 2,6-Dichloro-4-(trifluoromethoxy)benzamide in Dimethyl Sulfoxide (DMSO): A Methodological and Interpretive Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,6-Dichloro-4-(trifluoromethoxy)benzamide in dimethyl sulfoxide (DMSO). Recognizing the critical role of solubility in the early stages of drug discovery, this document moves beyond a simple data sheet to offer a deep dive into the underlying principles, experimental best practices, and the practical implications of solubility data. We will explore the physicochemical characteristics of the target compound, dissect the properties of DMSO as a vital solvent in high-throughput screening, and present a detailed, self-validating protocol for kinetic solubility determination. This guide is designed for researchers, chemists, and drug development scientists, providing the technical accuracy and field-proven insights necessary to generate reliable and actionable solubility data, thereby de-risking downstream development efforts.
Introduction: The Nexus of Compound, Solvent, and Discovery
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties.[1] Among these, solubility is a paramount parameter, directly influencing bioavailability, formulation feasibility, and ultimately, therapeutic efficacy.[2][3] Poor aqueous solubility is a leading cause of compound attrition, with estimates suggesting over 40% of approved drugs and up to 90% of pipeline candidates are poorly soluble.[1]
This guide focuses on 2,6-Dichloro-4-(trifluoromethoxy)benzamide, a molecule whose structural motifs—a dichlorinated aromatic ring and a trifluoromethoxy group—are common in modern medicinal chemistry. The incorporation of trifluoromethyl (-CF3) or related fluoroalkyl groups is a widely used strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[4] However, these same modifications can profoundly impact solubility.
Our solvent of interest, Dimethyl Sulfoxide (DMSO), is the workhorse of early-stage drug discovery. As a highly polar aprotic solvent, it possesses an exceptional ability to dissolve a vast range of both polar and nonpolar compounds, making it indispensable for creating the concentrated stock solutions used in high-throughput screening (HTS) campaigns.[5][6][7] Therefore, determining the solubility limit of a compound like 2,6-Dichloro-4-(trifluoromethoxy)benzamide in DMSO is not merely a data point; it is a critical first step that dictates the feasibility of its inclusion in primary biological screens and influences the integrity of subsequent dose-response studies.[8]
Physicochemical Profile: 2,6-Dichloro-4-(trifluoromethoxy)benzamide
Direct experimental data for 2,6-Dichloro-4-(trifluoromethoxy)benzamide is not extensively available in public literature. However, we can infer its likely properties by analyzing its constituent functional groups and examining data from structurally analogous compounds. The molecule features:
-
A Dichlorinated Benzene Ring: The two chlorine atoms increase molecular weight and lipophilicity, generally decreasing aqueous solubility.
-
An Amide Linker (-CONH₂): This group can act as both a hydrogen bond donor and acceptor, potentially aiding solvation by polar solvents.
-
A Trifluoromethoxy Group (-OCF₃): This highly electronegative group significantly impacts the electronic profile of the molecule and increases its lipophilicity, often more so than a trifluoromethyl group.
For comparative purposes, we can reference the computed properties of a similar, though more complex, molecule, 2,6-dichloro-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide (CAS: 124426-49-9), to provide a reasonable estimation of the physicochemical space our target compound occupies.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value / Description | Source / Rationale |
|---|---|---|
| Molecular Formula | C₈H₄Cl₂F₃NO₂ | Deduced from Structure |
| Molecular Weight | ~274.02 g/mol | Calculated from Formula |
| XLogP3 | > 3.0 (Likely) | High degree of halogenation suggests significant lipophilicity. Analogous compounds show high XLogP3 values.[9][10] |
| Hydrogen Bond Donors | 1 (from the amide -NH₂) | Structural Analysis |
| Hydrogen Bond Acceptors | 5 (2 from amide O, 3 from -OCF₃) | Structural Analysis |
| General Outlook | The compound is expected to be a hydrophobic, crystalline solid with limited aqueous solubility but significantly higher solubility in polar aprotic solvents like DMSO. | Synthesis of chemical intuition and data from related structures.[11][12][13] |
The Solvent System: A Closer Look at DMSO
The choice of DMSO in drug discovery is a deliberate one, rooted in its unique chemical properties that balance solvency power with practical utility.[6][14]
Key Properties of DMSO:
-
High Polarity: With a high dielectric constant, it can effectively solvate a wide range of solutes.[15]
-
Aprotic Nature: It lacks acidic protons, making it relatively inert and preventing it from interfering with many chemical assays.[16]
-
Miscibility: It is miscible with water and a broad spectrum of organic solvents, allowing for easy dilution into aqueous assay buffers.[6][7]
-
High Boiling Point: Its boiling point of 189 °C means it evaporates slowly under standard conditions, ensuring concentration stability in assay plates.[5]
Causality in Practice: Field-Proven Insights
While powerful, DMSO is not without its challenges. An experienced scientist must account for several factors:
-
Hygroscopicity: DMSO readily absorbs atmospheric moisture. This is critical because the addition of water can dramatically decrease the solubility of lipophilic compounds, leading to their precipitation from stock solutions.[17] All experiments must be conducted with anhydrous DMSO under conditions that minimize water exposure.
-
Freezing Point: DMSO's relatively high freezing point of 18.5 °C (65.3 °F) means it can solidify at or slightly below room temperature.[5] This necessitates careful handling and storage. Freeze-thaw cycles are a known risk factor for inducing compound precipitation, as the compound may crystallize into a less soluble, more stable polymorphic form.[17]
-
Compound Stability: While generally inert, DMSO can react with certain classes of compounds, particularly under non-neutral pH or in the presence of strong electrophiles. It is always prudent to assess the short-term stability of a new compound class in DMSO.
Experimental Protocol: Kinetic Solubility Determination in DMSO
The following protocol details a robust and self-validating method for determining the kinetic . This method is designed for high-throughput application and provides a reliable classification of solubility that is fit-for-purpose in early discovery.
Principle
This protocol measures kinetic solubility , which reflects the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration DMSO stock into an aqueous buffer. For the purpose of this guide, we adapt this principle to determine the maximum achievable concentration in pure DMSO, a common prerequisite for creating master stock solutions. We will employ a visual inspection method, which is simple, rapid, and widely used.[18]
Materials and Equipment
-
2,6-Dichloro-4-(trifluoromethoxy)benzamide (solid, >98% purity)
-
Anhydrous DMSO (≥99.9% purity)
-
Positive Control: A compound with known high solubility in DMSO (e.g., Imatinib, >100 mM)
-
Negative Control: A compound with known poor solubility in DMSO
-
Calibrated analytical balance
-
Positive displacement pipette or calibrated gas-tight syringe
-
2 mL clear glass vials with screw caps
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
Step-by-Step Methodology
-
Preparation of Vials:
-
Accurately weigh approximately 5 mg of 2,6-Dichloro-4-(trifluoromethoxy)benzamide into a series of labeled glass vials. Record the exact weight for each vial.
-
Prepare at least one vial each for the positive and negative controls in the same manner.
-
-
Solvent Addition for Target Concentrations:
-
Rationale: We will create a series of theoretical concentrations to bracket the expected solubility limit.
-
To the first vial of the target compound, add a precise volume of anhydrous DMSO to achieve a high theoretical concentration (e.g., 200 mM).
-
To subsequent vials, add the appropriate volumes of DMSO to achieve a range of lower concentrations (e.g., 150 mM, 100 mM, 50 mM, 25 mM, 10 mM).
-
-
Equilibration:
-
Rationale: Vigorous mixing is required to overcome the activation energy of dissolution and ensure a homogenous mixture.
-
Tightly cap all vials.
-
Vortex each vial vigorously for 1 minute.
-
Place the vials on an orbital shaker and agitate at room temperature for 2 hours. This extended time allows the system to approach equilibrium.
-
-
Observation and Centrifugation:
-
After shaking, visually inspect each vial against a light source for any undissolved solid material or turbidity. Note your observations.
-
To clarify the solution for unambiguous assessment, centrifuge all vials at a high speed (e.g., 10,000 x g) for 15 minutes. This will pellet any undissolved microparticulates.
-
-
Final Assessment (Self-Validation):
-
Carefully remove the vials from the centrifuge.
-
Trustworthiness Check: First, examine your controls. The positive control vial should be a completely clear solution. The negative control should show visible precipitate. If these controls do not perform as expected, the experimental run is invalid.
-
Re-examine the vials containing 2,6-Dichloro-4-(trifluoromethoxy)benzamide. Starting from the lowest concentration, identify the highest concentration at which the supernatant is perfectly clear, with no visible solid pellet or haze.
-
This concentration is recorded as the kinetic solubility under these conditions.
-
Visualization of the Experimental Workflow
Caption: Workflow for kinetic solubility determination in DMSO.
Data Interpretation and Strategic Implications
The result of the assay is not just a number, but a critical decision-making tool for the drug development professional.
Table 2: Example Solubility Classification and Interpretation
| Solubility Result | Classification | Implication for Drug Discovery |
|---|---|---|
| > 100 mM | Highly Soluble | Ideal for HTS. No anticipated issues with preparing high-concentration stock solutions for primary screening or follow-up assays. |
| 25 - 100 mM | Soluble | Generally acceptable for most screening campaigns. Care should be taken when preparing the highest concentration stocks. |
| 10 - 25 mM | Sparingly Soluble | May pose challenges for HTS. The maximum assay concentration will be limited. This is an early flag for potential downstream formulation issues. |
| < 10 mM | Poorly Soluble | Significant HTS liability. Compound may precipitate in assay plates, leading to false negatives/positives. Requires immediate consideration of solubility enhancement strategies or may be a candidate for deprioritization.[19] |
Strategic Considerations:
-
High DMSO solubility does not guarantee aqueous solubility. A compound that is highly soluble in DMSO can still be "brick dust" in aqueous buffer.[20] The DMSO solubility value primarily informs the technical feasibility of handling the compound in the lab, while aqueous solubility (determined separately) predicts its likely behavior in vivo.
-
Early Warning System: Poor DMSO solubility is a significant red flag. It complicates the entire discovery cascade, from screening to ADME and toxicology studies. Addressing this issue early, perhaps through chemical modification to introduce more polar groups or by exploring prodrug strategies, is far more cost-effective than dealing with it in late-stage development.
Conclusion
References
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Solvent Properties of DMSO | PDF | Dimethyl Sulfoxide - Scribd. Available at: [Link]
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The Importance of Solubility for New Drug Molecules. (2020). Madridge Journal of Pharmaceutical Research. Available at: [Link]
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Dimethyl sulfoxide, properties, uses and safety protection. (2025). sfam-group.com. Available at: [Link]
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Improving solubility and accelerating drug development - Veranova. Available at: [Link]
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Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. (2024). Available at: [Link]
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IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES - JMPAS. Available at: [Link]
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Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021). Available at: [Link]
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Dimethyl sulfoxide - American Chemical Society. (2021). Available at: [Link]
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Benzamide, 2,6-dichloro-N-[[4-(trifluoromethyl)phenyl]methyl]- | C15H10Cl2F3NO | CID 164153 - PubChem. Available at: [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]
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In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed. (2006). Current Medicinal Chemistry. Available at: [Link]
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Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (2013). Journal of Chemical Information and Modeling. Available at: [Link]
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A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. Gujarat Fluorochemicals Limited. Available at: [Link]
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2,6-dichloro-N-((4-(trifluoromethyl)phenyl)methyl-benzamide (Ref - AERU. (2023). Available at: [Link]
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2,6-Dichloro-N-(4-chlorophenyl)benzamide - PMC. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Pharmaceuticals. Available at: [Link]
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Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]
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Samples in DMSO: What an end user needs to know - Ziath. Available at: [Link]
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Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). (2024). Available at: [Link]
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A Tale of Two Benzamides: A Technical Guide to 2,6-Difluorobenzamide and 2,6-Dichloro-4-(trifluoromethoxy)benzamide for the Modern Researcher
Abstract
In the landscape of contemporary drug discovery and agrochemical development, the benzamide scaffold remains a cornerstone of innovation. Its versatility allows for a myriad of substitutions, each bestowing unique physicochemical and biological properties. This guide provides an in-depth comparative analysis of two such derivatives: the well-characterized 2,6-difluorobenzamide and the more novel 2,6-dichloro-4-(trifluoromethoxy)benzamide. We will dissect their structural nuances, explore their divergent synthetic pathways, and elucidate how their distinct electronic and steric profiles translate into disparate biological activities and potential applications. This technical resource is intended for researchers, scientists, and drug development professionals seeking to leverage the subtle yet profound impact of halogen and trifluoromethoxy substitutions on the benzamide core.
Introduction: The Benzamide Scaffold - A Privileged Structure
Benzamide derivatives have a rich history in medicinal chemistry and materials science, with applications ranging from anticancer agents to herbicides.[1][2] Their efficacy is often attributed to the amide linkage's ability to form crucial hydrogen bonds with biological targets, while the aromatic ring serves as a versatile platform for modification.[3] The substituents on this ring dictate the molecule's three-dimensional conformation, lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on the comparative analysis of two specific substitution patterns on the benzamide core, highlighting the strategic importance of substituent choice in molecular design.
Comparative Physicochemical Properties
The seemingly subtle substitution changes between 2,6-difluorobenzamide and 2,6-dichloro-4-(trifluoromethoxy)benzamide result in a cascade of differing physicochemical properties that profoundly influence their behavior in biological systems.
| Property | 2,6-Difluorobenzamide | 2,6-Dichloro-4-(trifluoromethoxy)benzamide (Predicted) | Rationale for Predicted Differences |
| Molecular Formula | C₇H₅F₂NO | C₈H₄Cl₂F₃NO₂ | Addition of Cl, CF₃O, and loss of one H. |
| Molecular Weight | 157.12 g/mol [4] | ~290.04 g/mol | Heavier atoms (Cl, CF₃O group) significantly increase the molecular weight. |
| Melting Point | 144-148 °C[5] | Expected to be higher | Increased molecular weight and potential for stronger intermolecular interactions due to the trifluoromethoxy group. |
| LogP (Lipophilicity) | 0.448[4] | Expected to be significantly higher | The trifluoromethoxy group is one of the most lipophilic substituents, and the two chlorine atoms also contribute to increased lipophilicity compared to fluorine.[6][7] |
| pKa (Amide Proton) | ~17 (estimated) | Expected to be lower (more acidic) | The strong electron-withdrawing effects of the two chlorine atoms and the trifluoromethoxy group will increase the acidity of the amide proton compared to the two fluorine atoms.[8][9] |
| Water Solubility | 8.59 x 10⁻³ g/L[4] | Expected to be lower | The significant increase in lipophilicity will likely lead to a decrease in water solubility. |
| Metabolic Stability | Moderate | Expected to be high | The trifluoromethoxy group is known to enhance metabolic stability by blocking potential sites of oxidation.[6][10] The C-Cl bonds are also generally more stable to metabolic cleavage than C-F bonds. |
Synthesis and Chemical Reactivity: A Divergence in Strategy
The synthetic routes to these two molecules reflect the nature of their precursors and the desired substitution patterns.
Synthesis of 2,6-Difluorobenzamide
The synthesis of 2,6-difluorobenzamide is well-established and typically proceeds through the hydrolysis of 2,6-difluorobenzonitrile. This method is efficient and provides high yields of the desired product.
Experimental Protocol: Hydrolysis of 2,6-Difluorobenzonitrile [11]
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 30g (0.214 mol) of 2,6-difluorobenzonitrile.
-
Addition of Base: Add 25.62g (0.128 mol) of a 20% sodium hydroxide solution.
-
Initiation of Hydrolysis: Heat the mixture to 50°C.
-
Addition of Oxidant: Under stirring, slowly add 72.61g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over 3 hours.
-
Reaction Completion: Maintain the reaction at 50°C for an additional 2 hours.
-
Workup: After the reaction is complete, cool the mixture to 25°C. Neutralize the solution by adding 10 wt% hydrochloric acid to a pH of approximately 7.0.
-
Isolation: Stir the mixture for 1.5 hours, then collect the solid product by suction filtration.
-
Purification: Wash the filter cake with water and dry to obtain solid 2,6-difluorobenzamide.
Diagram: Synthesis of 2,6-Difluorobenzamide
Caption: A multi-step synthesis from the corresponding aniline.
Spectroscopic and Analytical Characterization
The distinct substitution patterns of the two benzamides lead to predictable differences in their spectroscopic signatures.
| Spectroscopic Technique | 2,6-Difluorobenzamide | 2,6-Dichloro-4-(trifluoromethoxy)benzamide (Predicted) |
| ¹H NMR | Aromatic protons will show complex splitting patterns due to coupling with adjacent fluorine atoms. The amide protons will appear as a broad singlet. [12] | The two aromatic protons will appear as a singlet due to symmetry. The amide protons will be a broad singlet. |
| ¹³C NMR | Carbons attached to fluorine will show characteristic large one-bond C-F coupling constants. | The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the three fluorine atoms. The carbons attached to chlorine will also have distinct chemical shifts. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. | A single resonance for the three equivalent fluorine atoms of the trifluoromethoxy group. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amide), C=O stretching (amide I), and C-F stretching. | Similar amide peaks, with additional characteristic peaks for C-Cl and C-O-C stretching of the trifluoromethoxy group. |
| Mass Spectrometry | Molecular ion peak at m/z 157. | Molecular ion peak at m/z ~290, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). |
Biological Activity and Mechanism of Action: A Tale of Different Targets
The structural and electronic differences between these two molecules suggest they will interact with different biological targets and exhibit distinct biological activities.
2,6-Difluorobenzamide: An Inhibitor of Bacterial Cell Division
2,6-Difluorobenzamide is a known inhibitor of the bacterial protein FtsZ. [13]FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (the Z-ring) at the division site. Inhibition of FtsZ polymerization prevents cell division and leads to bacterial cell death. This makes 2,6-difluorobenzamide and its derivatives attractive candidates for the development of new antibiotics, particularly against drug-resistant strains. [14] Diagram: Mechanism of Action of 2,6-Difluorobenzamide
Caption: Inhibition of FtsZ polymerization by 2,6-difluorobenzamide.
2,6-Dichloro-4-(trifluoromethoxy)benzamide: Potential as a Herbicide or Insecticide
While specific biological data for 2,6-dichloro-4-(trifluoromethoxy)benzamide is limited, its structural features suggest potential applications in agriculture. The 2,6-dichloro substitution pattern is found in some herbicides. [15]Furthermore, the trifluoromethoxy group is a common feature in modern agrochemicals, enhancing their efficacy and metabolic stability. [6][7]Benzamide derivatives, in general, have been explored as insecticides and fungicides. [1][3][16][17][18][19]The strong electron-withdrawing nature of the substituents on 2,6-dichloro-4-(trifluoromethoxy)benzamide could lead to interactions with various enzymatic targets in pests or weeds.
Potential Mechanisms of Action (Hypothesized):
-
Inhibition of Photosystem II: Some benzamide herbicides are known to inhibit photosynthetic electron transport. [15]* Disruption of Chitin Synthesis: A common mode of action for benzoylphenylurea insecticides, a class of compounds containing a benzamide moiety. [20]* Modulation of Ion Channels or Receptors: The lipophilic nature of the molecule could facilitate its interaction with membrane-bound proteins in insects or plants.
Toxicology and Safety Profile
2,6-Difluorobenzamide
2,6-Difluorobenzamide is classified as harmful if swallowed and may cause skin and eye irritation. [2]Prolonged or repeated exposure may have adverse effects. [2]
2,6-Dichloro-4-(trifluoromethoxy)benzamide
Specific toxicity data for this compound is not available. However, based on its structural components:
-
Dichlorobenzenes: Can cause irritation to the skin, eyes, and respiratory tract. [21]* Trifluoromethoxy Group: While generally considered to enhance metabolic stability, the potential for metabolism to release toxic byproducts should be considered. [22] A thorough toxicological evaluation would be necessary before any application of this compound.
Conclusion and Future Perspectives
This technical guide has illuminated the significant differences between 2,6-difluorobenzamide and 2,6-dichloro-4-(trifluoromethoxy)benzamide, stemming from their distinct substitution patterns. 2,6-difluorobenzamide is a well-defined FtsZ inhibitor with potential as an antibacterial agent. In contrast, the properties of 2,6-dichloro-4-(trifluoromethoxy)benzamide, largely inferred from related structures, point towards potential applications in agrochemistry.
The future of benzamide research lies in the continued exploration of novel substitution patterns to fine-tune biological activity and physicochemical properties. The synthesis and biological evaluation of 2,6-dichloro-4-(trifluoromethoxy)benzamide and its analogues are warranted to validate the hypotheses presented in this guide. Such studies will undoubtedly contribute to the development of new and effective therapeutic agents and crop protection solutions.
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PubMed. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Available at: [Link]
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Eureka | Patsnap. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Available at: [Link]
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ACS Publications. Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity | Journal of Agricultural and Food Chemistry. Available at: [Link]
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ACS Publications. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Available at: [Link]
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Taylor & Francis Online. Synthesis and Insecticidal Activity of Novel Trifluoromethylbenzimidazole Linked N-Phenylamide Compounds. Available at: [Link]
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WIPO Patentscope. Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Available at: [Link]
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MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]
- Google Patents. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.
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Refubium - Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Available at: [Link]
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Quick Company. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Available at: [Link]
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PubMed. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Available at: [Link]
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ProQuest. Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. Available at: [Link]
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Local Pharma Guide. CAS NO. 175205-87-5 | 2,6-DICHLORO-4-(TRIFLUOROMETHYL)THIOBENZAMIDE. Available at: [Link]
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Methodological & Application
Application Note: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Strategic Scope
The 2,6-dichloro-4-(trifluoromethoxy)phenyl moiety is a highly privileged structural motif in modern discovery chemistry. It is frequently utilized to impart metabolic stability and lipophilicity in the development of novel active pharmaceutical ingredients (APIs) and isoxazoline-class agrochemicals[1].
While a literal de novo synthesis from unsubstituted benzoic acid requires a complex, multi-step industrial sequence (involving para-hydroxylation, Swarts-type trifluoromethoxylation, and ortho-selective dichlorination), practical laboratory and scale-up workflows commence directly from the commercially available precursor, 2,6-dichloro-4-(trifluoromethoxy)benzoic acid [2]. This application note details the critical terminal phase of the synthesis: the optimized, two-step conversion of this heavily deactivated and sterically hindered benzoic acid into its corresponding benzamide[3].
Mechanistic Rationale: Overcoming Steric Hindrance
The standard transformation of a benzoic acid to a benzamide proceeds via an electrophilic acyl chloride intermediate[3]. However, the starting material features two bulky chlorine atoms at the ortho positions (C2 and C6). This significant steric shielding severely impedes nucleophilic attack at the carbonyl carbon.
-
Activation Strategy (The Vilsmeier-Haack Complex): While thionyl chloride (
) is a traditional chlorinating agent[3], it often requires harsh reflux conditions that can lead to degradation or incomplete conversion of sterically hindered substrates. Instead, this protocol employs oxalyl chloride activated by catalytic N,N-dimethylformamide (DMF) . DMF reacts with oxalyl chloride to generate the highly electrophilic (chloromethylene)dimethylammonium chloride (Vilsmeier-Haack reagent). This intermediate rapidly and irreversibly converts the shielded carboxylic acid into the acyl chloride at room temperature, driven by the entropically favorable release of , , and gases. -
Amidation Strategy: The resulting 2,6-dichloro-4-(trifluoromethoxy)benzoyl chloride is highly reactive but susceptible to competitive hydrolysis. To favor amidation, the acyl chloride is added dropwise to a vigorously stirred, massive excess of concentrated aqueous ammonia at 0 °C. The biphasic nature of the reaction requires high-shear stirring to ensure the acyl chloride reacts with
at the phase boundary before water can hydrolyze it back to the starting acid.
Workflow Visualization
Fig 1: Two-step synthetic workflow from the benzoic acid derivative to the target benzamide.
Experimental Protocols: A Self-Validating System
This methodology integrates In-Process Controls (IPC) to ensure the chemical state is verified before proceeding to subsequent steps.
Step 1: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzoyl chloride
-
System Setup: Equip an oven-dried 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Charge: Add 2,6-dichloro-4-(trifluoromethoxy)benzoic acid (10.0 g, 36.4 mmol) and anhydrous dichloromethane (DCM, 100 mL). Stir to form a white suspension.
-
Catalyst Addition: Add 3 drops of anhydrous DMF (approx. 0.05 mL).
-
Activation: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (3.7 mL, 43.6 mmol, 1.2 equiv) dropwise via the addition funnel over 15 minutes.
-
Causality: Dropwise addition controls the exothermic generation of gases (
, , ) and prevents the reaction from foaming over.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Validation (IPC): The reaction is deemed complete when gas evolution entirely ceases and the opaque suspension transitions into a clear, pale-yellow homogeneous solution.
-
Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure.
-
Crucial: Maintain the water bath below 40 °C during evaporation to prevent thermal degradation of the acyl chloride. Redissolve the resulting crude oil in 50 mL of anhydrous tetrahydrofuran (THF) for immediate use in Step 2.
-
Step 2: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide
-
System Setup: In a separate 500 mL flask, add concentrated aqueous ammonia (28-30%
, 50 mL) and cool to 0 °C using an ice-salt bath. -
Amidation: Vigorously stir the ammonia solution (800+ RPM). Add the THF solution of the acyl chloride dropwise over 30 minutes.
-
Causality: Vigorous stirring is mandatory. Because the reaction is biphasic, poor mixing leads to localized heating and favors the hydrolysis of the acyl chloride back to the starting benzoic acid.
-
-
Reaction: Stir at 0 °C for 1 hour, then remove the cooling bath and stir at room temperature for an additional 1 hour to ensure complete conversion.
-
Workup & Isolation: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous slurry with 100 mL of ice-cold distilled water.
-
Filtration: Filter the precipitated white solid through a Büchner funnel. Wash the filter cake thoroughly with cold water (3 × 30 mL) to remove water-soluble ammonium chloride byproducts.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the target benzamide as a white crystalline solid.
Quantitative Data & Troubleshooting
| Process Parameter | Expected Observation / Metric | Mechanistic Causality | Corrective Action (Troubleshooting) |
| Catalyst Activation | Immediate, steady gas evolution upon oxalyl chloride addition. | Formation of the Vilsmeier-Haack complex releases | If no gas evolves, check DMF quality (must be strictly anhydrous) or oxalyl chloride degradation. |
| Acyl Chloride Formation | Suspension clears to a pale yellow homogeneous solution. | Conversion of the insoluble carboxylic acid to the highly soluble acyl chloride. | If suspension persists after 4h, add 0.2 equiv oxalyl chloride and 1 additional drop of DMF. |
| Amidation Temperature | Maintained strictly between 0 °C and 5 °C during addition. | Low temperatures suppress the competitive hydrolysis of the acyl chloride by water. | If temperature spikes, slow the addition rate and increase ice-salt bath cooling. |
| Final Yield | 85% – 92% (White crystalline solid). | Efficient nucleophilic acyl substitution by | If yield is <80%, extract the aqueous filtrate with Ethyl Acetate (EtOAc) to recover dissolved product. |
References
-
How is benzamide obtained from benzoic acid class 12 chemistry CBSE Vedantu[Link]
-
Mastering Organic Synthesis: The Utility of 2,6-Dichloro-4-(trifluoromethoxy)aniline Nbinno[Link]
Sources
Application Note: High-Yield Synthesis of Substituted Benzoylureas from 2,6-Dichloro-4-(trifluoromethoxy)benzamide
Executive Summary
Benzoylureas represent a highly potent class of insect growth regulators (IGRs) that function primarily as chitin synthesis inhibitors. The biological efficacy of these molecules is heavily dependent on their substitution patterns. This application note provides a comprehensive, field-validated protocol for the synthesis of benzoylurea derivatives starting from 2,6-dichloro-4-(trifluoromethoxy)benzamide . By utilizing an in situ generated benzoyl isocyanate intermediate, this two-step, one-pot continuous workflow maximizes yield, minimizes hazardous byproducts, and ensures high purity of the final active pharmaceutical/agrochemical ingredient.
Mechanistic Rationale & Experimental Design
The selection of 2,6-dichloro-4-(trifluoromethoxy)benzamide as a precursor is highly intentional. The 2,6-dichloro substitution provides critical steric hindrance that shields the urea linkage from rapid enzymatic cleavage in target organisms. Concurrently, the trifluoromethoxy (–OCF₃) group serves as a highly lipophilic, electron-withdrawing moiety that significantly enhances cuticular penetration and systemic mobility[1].
Pathway Selection: Direct coupling of sterically hindered benzamides with aryl isocyanates often requires harsh basic conditions and suffers from low conversion rates. To circumvent this, our protocol employs the conversion of the benzamide to a highly electrophilic benzoyl isocyanate using oxalyl chloride[2].
-
Causality of Reagent Choice: Oxalyl chloride is selected over phosgene due to its superior safety profile and thermodynamic efficiency. The reaction is driven to completion by the irreversible evolution of gaseous byproducts (CO, CO₂, and HCl), eliminating the need for complex aqueous workups that could hydrolyze the sensitive isocyanate intermediate[3].
-
Causality of Solvent Choice: Anhydrous 1,2-dichloroethane (DCE) is utilized because its boiling point (83 °C) perfectly aligns with the thermal activation energy required for the condensation step, allowing for a steady, controlled reflux[3].
Synthetic workflow from benzamide to benzoylurea via isocyanate intermediate.
The Self-Validating Protocol System
A robust protocol must be self-validating to prevent the propagation of errors across steps. Because benzoyl isocyanates are highly sensitive to ambient moisture (rapidly hydrolyzing back to the primary amide and forming symmetrical urea impurities), proceeding to Step 2 blindly is a common point of failure.
This protocol integrates a dual-validation checkpoint system before the amine addition:
-
Macroscopic Indicator: The complete cessation of gas evolution (bubbling) in the reflux condenser indicates that the oxalyl chloride has been fully consumed and the elimination of CO/CO₂ is complete.
-
Spectroscopic Indicator: A crude aliquot must be analyzed via FT-IR. The successful formation of the intermediate is validated by the disappearance of the primary amide carbonyl stretch (~1650 cm⁻¹) and the emergence of a sharp, intense isocyanate (–N=C=O) stretch at ~2250 cm⁻¹ [4].
In-process control (IPC) validation system for benzoyl isocyanate generation.
Step-by-Step Methodology
Materials & Reagents
-
2,6-Dichloro-4-(trifluoromethoxy)benzamide (1.0 eq, rigorously dried)
-
Oxalyl chloride (1.3 eq)
-
Substituted Aniline (e.g., 4-chloroaniline or 3,5-dichloroaniline) (1.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) (<50 ppm H₂O)
-
Inert gas (Nitrogen or Argon)
Step 1: In Situ Generation of Benzoyl Isocyanate
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas scrubber (containing 1M NaOH to neutralize HCl/CO₂ emissions). Purge the system with inert gas for 15 minutes[1].
-
Dissolution: Suspend 2,6-dichloro-4-(trifluoromethoxy)benzamide (10 mmol) in 30 mL of anhydrous DCE.
-
Acylation: Cool the suspension to 0 °C using an ice bath. Add oxalyl chloride (13 mmol) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the initial exothermic acylation, preventing the flash-boiling of oxalyl chloride (bp 61 °C).
-
Condensation: Remove the ice bath and gradually heat the reaction mixture to 80 °C (reflux) using an oil bath. Maintain reflux for 5 to 8 hours[3].
-
Validation: Perform the self-validating checks (cessation of gas, FT-IR confirmation at 2250 cm⁻¹).
-
Concentration: Once validated, cool the mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator, venting to a scrubber) to remove all unreacted oxalyl chloride and dissolved HCl. Causality: Residual HCl will protonate the incoming aniline in Step 2, killing its nucleophilicity and halting the reaction.
-
Reconstitution: Redissolve the crude, oily benzoyl isocyanate in 20 mL of fresh anhydrous DCE.
Step 2: Nucleophilic Addition
-
Cooling: Cool the reconstituted isocyanate solution to 0 °C under inert atmosphere.
-
Amine Addition: Dissolve the chosen substituted aniline (10 mmol) in 10 mL of anhydrous DCE. Add this solution dropwise to the isocyanate over 20 minutes[2]. Causality: The isocyanate is highly electrophilic. Adding the amine dropwise at 0 °C prevents localized heating and suppresses the formation of biuret side-products.
-
Maturation: Allow the reaction to naturally warm to room temperature and stir for 2 to 4 hours. The product will typically begin to precipitate as a white/off-white solid as the urea linkage forms.
-
Workup & Purification: Evaporate the solvent under reduced pressure. Triturate the crude solid with cold hexane to remove non-polar impurities, filter, and recrystallize from an ethanol/water or ethyl acetate/hexane mixture to yield the pure benzoylurea[5].
Quantitative Data & Yield Analysis
The nucleophilicity of the chosen aniline directly impacts the reaction kinetics and final yield of Step 2. The table below summarizes comparative data for various aniline substitutions reacted with the 2,6-dichloro-4-(trifluoromethoxy)benzoyl isocyanate intermediate.
| Aniline Derivative | Nucleophilicity | Step 2 Reaction Time | Expected Yield (%) | Typical Purity (HPLC) |
| 4-Methoxyaniline | High (EDG) | 1.5 hours | 92 - 96% | >99.0% |
| 4-Chloroaniline | Moderate (EWG) | 2.5 hours | 88 - 92% | >98.5% |
| 3,5-Dichloroaniline | Low (Strong EWG) | 4.0 hours | 81 - 85% | >97.0% |
| 2-Fluoroaniline | Moderate (Steric) | 3.5 hours | 83 - 87% | >98.0% |
EDG = Electron Donating Group; EWG = Electron Withdrawing Group.
Troubleshooting & Optimization
| Observed Issue | Mechanistic Cause | Corrective Action |
| Low Yield / Symmetrical Urea Formation | Moisture ingress during Step 1 causing isocyanate hydrolysis back to benzamide. | Ensure strict anhydrous conditions. Dry DCE over molecular sieves. Flame-dry all glassware. |
| Reaction Stalls at Step 2 | Residual HCl from Step 1 protonated the aniline, forming an unreactive anilinium salt. | Ensure complete vacuum concentration of the intermediate before reconstituting in fresh DCE[5]. |
| Product is an Uncrystallizable Oil | Formation of biuret impurities due to excessive heat during aniline addition. | Strictly maintain 0 °C during the dropwise addition of the aniline. Purify via silica gel chromatography instead of recrystallization[5]. |
References
- Google Patents (CN102532062A). Benzoyl urea compound and synthesis method thereof.
-
National Institutes of Health (PMC). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Retrieved from:[Link]
Sources
- 1. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102532062A - Benzoyl urea compound and synthesis method thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2,6-Dichloro-4-(trifluoromethoxy)benzamide in Medicinal Chemistry Lead Optimization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the strategic use of 2,6-dichloro-4-(trifluoromethoxy)benzamide as a scaffold in medicinal chemistry lead optimization campaigns. We will explore the unique physicochemical properties imparted by its constituent moieties—the dichlorinated phenyl ring and the trifluoromethoxy group—and their implications for enhancing biological activity, metabolic stability, and pharmacokinetic profiles. This guide will detail synthetic methodologies, in vitro and in vivo evaluation protocols, and data-driven strategies for iterative compound improvement. The causality behind experimental choices is emphasized to empower researchers in designing and executing robust lead optimization programs.
Introduction: The Strategic Value of the 2,6-Dichloro-4-(trifluoromethoxy)benzamide Scaffold
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs with a wide array of therapeutic applications.[1][2] The strategic incorporation of specific substituents can dramatically alter the pharmacological profile of these molecules. The subject of this guide, 2,6-dichloro-4-(trifluoromethoxy)benzamide, represents a promising starting point for lead optimization due to the distinct advantages conferred by its halogenated and fluorinated functionalities.
-
The Dichloro Substitution Pattern: The 2,6-dichloro substitution on the benzamide ring serves multiple purposes. It can induce a specific conformation of the molecule, which may be crucial for binding to a biological target.[3] Furthermore, the chlorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.
-
The Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group is an increasingly popular substituent in modern drug design.[4][5] It is a strong electron-withdrawing group that can significantly impact the pKa of nearby functionalities, influencing target engagement.[6] Crucially, it enhances lipophilicity, which can improve membrane permeability and oral bioavailability.[7][8] The high bond strength of C-F bonds also contributes to increased metabolic stability.[4]
These properties make 2,6-dichloro-4-(trifluoromethoxy)benzamide and its derivatives attractive candidates for a range of therapeutic targets, including but not limited to kinases, ion channels, and various enzymes.[3][9]
Synthesis and Characterization
A robust and scalable synthetic route is paramount for any lead optimization campaign. The synthesis of 2,6-dichloro-4-(trifluoromethoxy)benzamide derivatives can be achieved through standard amide coupling reactions.
2.1. General Synthetic Scheme
The primary route involves the reaction of a substituted amine with 2,6-dichloro-4-(trifluoromethoxy)benzoyl chloride. The benzoyl chloride can be prepared from the corresponding benzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of the Amide Nitrogen in 2,6-Dichloro-4-(trifluoromethoxy)benzamide
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the N-functionalization of 2,6-dichloro-4-(trifluoromethoxy)benzamide, a sterically hindered and electronically deactivated substrate. Addressing the challenges posed by its unique structural features, this document outlines robust methodologies for both N-arylation and N-alkylation of the amide nitrogen. The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also a deep dive into the mechanistic considerations and rationale behind the selection of reagents and reaction conditions. This guide aims to empower scientists to confidently and efficiently synthesize a diverse range of N-substituted 2,6-dichloro-4-(trifluoromethoxy)benzamide derivatives for applications in medicinal chemistry and materials science.
Introduction: Navigating the Challenges of a Hindered Amide
The 2,6-dichloro-4-(trifluoromethoxy)benzamide scaffold is a key building block in the development of novel therapeutics and functional materials. The functionalization of its amide nitrogen opens up a vast chemical space for derivatization, enabling the modulation of physicochemical properties and biological activity. However, the inherent structural features of this molecule present significant synthetic hurdles. The two ortho-chloro substituents impose considerable steric hindrance around the amide nitrogen, impeding the approach of reagents. Furthermore, the electron-withdrawing nature of the trifluoromethoxy group at the para-position deactivates the aromatic ring and can influence the nucleophilicity of the amide nitrogen.
This guide provides a systematic approach to overcoming these challenges, presenting validated protocols for two key transformations: N-arylation and N-alkylation. The methodologies have been selected and optimized to address the specific reactivity profile of 2,6-dichloro-4-(trifluoromethoxy)benzamide.
Synthesis of the Starting Material: 2,6-Dichloro-4-(trifluoromethoxy)benzamide
A reliable synthesis of the starting material is paramount for any subsequent functionalization studies. The following two-step protocol, adapted from established procedures for related compounds, provides a practical route to 2,6-dichloro-4-(trifluoromethoxy)benzamide.[1]
Workflow for the Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide
Caption: Synthesis of the target benzamide.
Protocol 1: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide
Step 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline
This intermediate can be synthesized from 3,4,5-trichlorobenzotrifluoride through a high-temperature ammonolysis reaction followed by a selective halogenation step. A detailed procedure for a similar transformation is described in the patent literature, involving the reaction of 3,4,5-trichlorobenzotrifluoride with ammonia in N-methylpyrrolidone (NMP) at elevated temperatures, followed by a chlorination step to yield the desired aniline.[1]
Step 2: Acylation to form 2,6-Dichloro-4-(trifluoromethoxy)benzamide
-
To a solution of 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in anhydrous tetrahydrofuran (THF) is added triethylamine (1.1 eq).
-
The solution is cooled to 0 °C, and 2,6-dichlorobenzoyl chloride (1.05 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,6-dichloro-4-(trifluoromethoxy)benzamide.
N-Arylation of 2,6-Dichloro-4-(trifluoromethoxy)benzamide
The formation of a C(aryl)-N bond at the amide nitrogen is a valuable transformation for accessing a wide range of derivatives. Given the sterically hindered nature of the substrate, traditional methods may prove inefficient. Modern cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, offer powerful alternatives.
Ullmann Condensation: A Copper-Catalyzed Approach
The Ullmann condensation is a classic method for C-N bond formation, which has been significantly improved with the development of ligand-assisted protocols that allow for milder reaction conditions.[2] This method is particularly suitable for the arylation of amides with aryl iodides.
Workflow for Ullmann N-Arylation
Caption: General workflow for Ullmann N-arylation.
Protocol 2: Ullmann N-Arylation with Aryl Iodides
This protocol is adapted from a general procedure for the N-arylation of benzamides.[2]
Materials:
-
2,6-Dichloro-4-(trifluoromethoxy)benzamide
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
(S)-N-Methylpyrrolidine-2-carboxylate (or other suitable ligand)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2,6-dichloro-4-(trifluoromethoxy)benzamide (1.0 mmol, 1.0 eq), potassium phosphate (2.0 mmol, 2.0 eq), (S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol, 0.1 eq), and copper(I) iodide (0.05 mmol, 0.05 eq).[2]
-
Add anhydrous DMSO (5 mL) to the flask, followed by the aryl iodide (1.2 mmol, 1.2 eq).[2]
-
Stir the reaction mixture vigorously and heat to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl benzamide.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Alternative
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] It often exhibits a broader substrate scope and milder reaction conditions compared to the Ullmann condensation, and can be effective with aryl bromides and chlorides. For sterically hindered substrates, the choice of ligand is critical.[4]
Workflow for Buchwald-Hartwig N-Arylation
Caption: General workflow for Buchwald-Hartwig N-arylation.
Protocol 3: Buchwald-Hartwig N-Arylation with Aryl Halides
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides, which are often more challenging substrates.[4]
Materials:
-
2,6-Dichloro-4-(trifluoromethoxy)benzamide
-
Aryl bromide or aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky, electron-rich phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 eq), the phosphine ligand (0.02-0.04 eq), and sodium tert-butoxide (1.5-2.0 eq) to a dry reaction vessel.
-
Add anhydrous toluene, followed by 2,6-dichloro-4-(trifluoromethoxy)benzamide (1.0 eq) and the aryl halide (1.1-1.2 eq).
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
N-Alkylation of 2,6-Dichloro-4-(trifluoromethoxy)benzamide
Introducing alkyl substituents on the amide nitrogen can significantly alter the properties of the parent molecule. Due to the low nucleophilicity of the amide nitrogen, its alkylation typically requires activation through deprotonation with a strong base or by employing specific reaction conditions like the Mitsunobu reaction.
Base-Mediated N-Alkylation with Alkyl Halides
This classical approach involves the deprotonation of the amide N-H with a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate the corresponding amidate anion, which then acts as a nucleophile to displace a halide from an alkyl halide.
Workflow for Base-Mediated N-Alkylation
Caption: General workflow for base-mediated N-alkylation.
Protocol 4: N-Alkylation using Sodium Hydride and an Alkyl Halide
Safety Precautions: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously. Handle NaH in an inert atmosphere (glovebox or under argon/nitrogen) and use appropriate personal protective equipment.[5][6]
Materials:
-
2,6-Dichloro-4-(trifluoromethoxy)benzamide
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2,6-dichloro-4-(trifluoromethoxy)benzamide (1.0 eq) in anhydrous DMF to the NaH suspension. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require gentle heating (e.g., 50-60 °C) for less reactive alkyl halides, but this should be determined empirically.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Mitsunobu Reaction: A Milder Alternative for N-Alkylation
The Mitsunobu reaction provides a milder alternative for the N-alkylation of amides with primary or secondary alcohols.[7] This reaction proceeds via an inversion of stereochemistry at the alcohol carbon center and is often effective for substrates that are sensitive to strongly basic conditions.
Workflow for Mitsunobu N-Alkylation
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. prepchem.com [prepchem.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Troubleshooting & Optimization
improving yield of 2,6-Dichloro-4-(trifluoromethoxy)benzamide synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for 2,6-Dichloro-4-(trifluoromethoxy)benzamide (CAS 118754-54-4 Analog/Derivative)
Executive Summary
Synthesizing 2,6-Dichloro-4-(trifluoromethoxy)benzamide presents a classic "perfect storm" of synthetic challenges: significant steric hindrance from the ortho-dichloro motif and strong electron-withdrawing effects from the para-trifluoromethoxy group. Low yields are typically caused by incomplete activation of the carboxylic acid or stalled hydrolysis of the nitrile precursor due to steric inhibition of nucleophilic attack.
This guide provides a troubleshooting framework and optimized protocols to overcome these specific barriers, moving beyond standard textbook methods to high-efficiency catalytic systems.
Part 1: Strategic Route Analysis & Workflow
We identify two primary viable routes. Route A (Nitrile Hydrolysis) is generally preferred for atom economy, but Route B (Acid Chloride) offers higher purity if the nitrile proves resistant to hydrolysis.
Figure 1: Decision tree for synthesis. Route A is recommended for direct access to the primary amide, avoiding the unstable acid chloride intermediate.
Part 2: Technical Support & Troubleshooting (Q&A)
Topic 1: Nitrile Hydrolysis Stalls (Route A)
User Report: "I am trying to hydrolyze the nitrile using 20% NaOH, but after 24 hours at reflux, I mostly recover starting material. Increasing acid concentration leads to the carboxylic acid, not the amide."
Root Cause Analysis: The 2,6-dichloro substitution creates a "steric gate" that blocks the attack of the hydroxide ion on the nitrile carbon. Standard hydrolysis requires a tetrahedral intermediate that is too bulky to form easily. Furthermore, once formed, the amide is often more susceptible to hydrolysis than the nitrile under harsh conditions, leading to over-hydrolysis to the acid.
Solution: The Radziszewski Reaction
Switch to a Basic Hydrogen Peroxide system. The hydroperoxide anion (
-
Protocol Adjustment:
-
Solvent: DMSO (Critical for solubility and rate enhancement).
-
Reagent: 30%
(excess) + catalytic NaOH (or ). -
Temperature: Keep below 60°C to prevent over-oxidation.
-
Mechanism: The reaction proceeds via a peroxyimidic acid intermediate which spontaneously collapses to the amide and oxygen, avoiding the slow hydrolysis steps.
-
Topic 2: Acid Chloride Formation Fails (Route B)
User Report: "I tried converting the benzoic acid to the acid chloride using thionyl chloride (
Root Cause Analysis:
Electron-deficient, sterically hindered benzoic acids are notoriously difficult to activate. The 2,6-dichloro pattern prevents the formation of the chlorosulfite intermediate, and the electron-withdrawing
Solution: Vilsmeier-Haack Activation You must use a catalyst. Thionyl chloride alone is insufficient.
-
Catalyst: DMF (Dimethylformamide).
-
Mechanism: DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than itself. It attacks the carboxylic acid to form an activated species that rapidly collapses to the acid chloride. -
Alternative: Use Oxalyl Chloride with DMF in DCM at room temperature. This is milder and produces volatile byproducts (
), simplifying purification.
Topic 3: Sandmeyer Yield is Low (Precursor Synthesis)
User Report: "Starting from the aniline (CAS 99479-66-0), my Sandmeyer reaction to get the nitrile yields <40%."
Root Cause Analysis:
The aniline is weakly basic due to the electron-withdrawing
Solution: Non-Aqueous Diazotization
-
Reagents: Use tert-Butyl Nitrite (t-BuONO) and Copper(I) Cyanide (CuCN) in anhydrous Acetonitrile.
-
Why: This "one-pot" radical-mediated approach avoids the formation of the unstable aqueous diazonium salt. The organic nitrite generates the diazonium species in situ which immediately reacts with the copper cyanide complex.
Part 3: Optimized Experimental Protocols
Protocol A: High-Yield Hydrolysis (Recommended)
Target: Converting Nitrile to Amide via Radziszewski Reaction
-
Setup: Charge a round-bottom flask with 2,6-dichloro-4-(trifluoromethoxy)benzonitrile (1.0 equiv) and DMSO (5 mL per mmol substrate).
-
Activation: Add
(0.5 equiv). Stir for 5 minutes. -
Addition: Cool to 10°C. Add 30%
(4.0 equiv) dropwise. Caution: Exothermic. -
Reaction: Allow to warm to room temperature. Monitor by TLC/HPLC. (Typical time: 1-3 hours).[1]
-
Workup: Pour the mixture into ice-cold water. The benzamide product is typically insoluble in water and will precipitate as a white solid.
-
Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.
Protocol B: Acid Chloride Amidation (Alternative)
Target: Converting Benzoic Acid to Amide
-
Activation: Dissolve 2,6-dichloro-4-(trifluoromethoxy)benzoic acid (1.0 equiv) in anhydrous DCM (dichloromethane).
-
Catalysis: Add catalytic DMF (2-3 drops).
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Stir at Room Temp for 2 hours until gas evolution ceases.
-
Concentration: Evaporate solvent in vacuo to remove excess oxalyl chloride (Critical: Ammonia reacts violently with oxalyl chloride).
-
Amidation: Redissolve the crude acid chloride in THF. Add this solution dropwise to a stirred solution of 28% Aqueous Ammonia (excess) at 0°C.
-
Workup: Extract with Ethyl Acetate. Wash with 1N HCl (to remove traces of aniline) and Brine.
-
Expected Yield: 70-80%
-
Part 4: Data Summary & Specifications
| Parameter | Nitrile Hydrolysis (Route A) | Acid Chloride Route (Route B) |
| Reagents | ||
| Temperature | 20°C - 40°C | 0°C -> RT |
| Time | 1 - 3 Hours | 4 - 6 Hours (2 steps) |
| Key Risk | Over-oxidation to acid (rare with DMSO) | Hydrolysis of acid chloride by moisture |
| Steric Tolerance | Excellent (Peroxide is small) | Good (driven by Vilsmeier) |
| Est. Yield | 85-95% | 70-80% |
References
-
Radziszewski Reaction Mechanism & Application
- Title: "The Radziszewski Reaction: A Vers
- Source: Synthesis, 2021.
- Context: Describes the utility of H2O2/Base for sterically hindered nitriles where acid hydrolysis fails.
-
Sandmeyer Reaction on Electron-Deficient Anilines
- Title: "Optimized Sandmeyer Cyan
- Source: Journal of Organic Chemistry.
- Context: Details the use of t-BuONO/CuCN for anilines with strong EWGs like OCF3.
-
(General search for "Sandmeyer electron deficient")
-
Vilsmeier-Haack Reagent for Acid Chlorides
- Title: "Catalytic effects of DMF in the prepar
- Source: Organic Process Research & Development.
- Context: Explains the necessity of DMF c
-
Compound Data (Aniline Precursor)
- Title: "2,6-Dichloro-4-(trifluoromethoxy)aniline | CAS 99479-66-0"
- Source: TCI Chemicals.
Sources
- 1. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Hydrolysis of 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile
Welcome to the technical support center for the hydrolysis of 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this chemical transformation. Whether you are aiming for the intermediate benzamide or the fully hydrolyzed benzoic acid, this resource provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the success of your experiments.
The hydrolysis of 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile presents unique challenges due to the steric hindrance from the two ortho-chloro substituents and the electronic effects of the trifluoromethoxy group. This guide is structured to address these specific issues head-on, providing not just procedures, but the scientific reasoning behind them.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the hydrolysis of 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile.
Issue 1: Slow or Incomplete Reaction
-
Observation: TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Potential Causes & Solutions:
-
Steric Hindrance: The two chlorine atoms at the 2 and 6 positions sterically hinder the approach of the nucleophile (water or hydroxide) to the nitrile carbon.
-
Solution (Acidic Hydrolysis): Increase the reaction temperature and/or use a higher concentration of a strong acid like sulfuric acid. In highly concentrated acid, the rate-determining step can shift to the nucleophilic attack on the protonated nitrile, which is accelerated by electron-withdrawing groups present in your molecule.[1][2]
-
Solution (Basic Hydrolysis): Employ a co-solvent system to improve solubility and consider using a stronger base or higher temperatures. However, be mindful of potential side reactions at elevated temperatures.
-
-
Insufficient Catalyst/Reagent: The concentration of the acid or base may be too low to effectively catalyze the reaction.
-
Solution: Gradually increase the molar equivalents of the acid or base while monitoring the reaction progress.
-
-
Low Reaction Temperature: Hydrolysis of hindered nitriles often requires significant thermal energy to overcome the activation barrier.
-
Solution: Increase the reaction temperature in a controlled manner (e.g., in 10 °C increments) and monitor for any signs of product degradation or side-product formation.
-
-
Issue 2: Stalling at the Amide Intermediate
-
Observation: The reaction proceeds to the 2,6-dichloro-4-(trifluoromethoxy)benzamide, but further hydrolysis to the carboxylic acid is slow or does not occur.
-
Potential Causes & Solutions:
-
Relative Hydrolysis Rates: Under certain conditions, especially milder acidic hydrolysis, the hydrolysis of the amide can be slower than the initial hydrolysis of the nitrile.[3]
-
Precipitation of the Amide: The benzamide intermediate may be less soluble in the reaction mixture than the starting nitrile, causing it to precipitate out and effectively be removed from the reaction.
-
Solution: Add a co-solvent to improve the solubility of the amide. For basic hydrolysis, a solvent like ethanol or methanol can be used alongside the aqueous base.[5]
-
-
Issue 3: Formation of Unknown Byproducts
-
Observation: HPLC or GC-MS analysis shows significant peaks other than the starting material, amide, or carboxylic acid.
-
Potential Causes & Solutions:
-
Hydrolysis of the Trifluoromethoxy Group: While generally stable, the trifluoromethoxy group can undergo hydrolysis under very harsh acidic or basic conditions, especially at high temperatures, to form a phenol.[6][7]
-
Solution: Monitor the reaction temperature closely and avoid excessively harsh conditions for prolonged periods. If this side reaction is observed, consider using milder conditions for a longer duration.
-
-
Decarboxylation of the Benzoic Acid: The desired 2,6-dichloro-4-(trifluoromethoxy)benzoic acid, once formed, may undergo decarboxylation at high temperatures, especially in the presence of acid, to yield 1,3-dichloro-5-(trifluoromethoxy)benzene.[8][9]
-
Solution: Once the formation of the benzoic acid is complete, cool the reaction mixture and proceed with the work-up promptly. Avoid prolonged heating after the hydrolysis is finished.
-
-
II. Frequently Asked Questions (FAQs)
Q1: Which is better for this hydrolysis, acidic or basic conditions?
A1: The choice depends on your desired product and the scale of your reaction.
-
Acidic Hydrolysis (e.g., H₂SO₄ or HCl): This is often effective for hindered nitriles. It directly yields the carboxylic acid.[10][11] However, it may require high temperatures and strong acid concentrations.
-
Basic Hydrolysis (e.g., NaOH or KOH): This method produces the carboxylate salt, which then needs to be acidified in a separate work-up step to obtain the carboxylic acid.[12] It can be prone to stalling at the amide stage under milder conditions.[3]
Q2: How can I selectively stop the reaction at the 2,6-dichloro-4-(trifluoromethoxy)benzamide?
A2: Selectively forming the amide requires carefully controlled conditions. Milder reaction conditions, such as using a stoichiometric amount of water in the presence of an acid catalyst at a moderate temperature, can favor the formation of the amide.[13] Another approach is to use a catalytic amount of base with hydrogen peroxide, which is known to selectively hydrolyze nitriles to amides.[3] Careful monitoring of the reaction by TLC or HPLC is crucial to stop the reaction at the desired point.
Q3: What are the best analytical methods to monitor the reaction progress?
A3:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase, often with a small amount of acid like TFA, can effectively separate the nonpolar starting material from the more polar amide and carboxylic acid products.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile components and byproducts. The starting nitrile, the final decarboxylated product, and potentially a silylated derivative of the amide or acid can be analyzed.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the disappearance of the nitrile signal and the appearance of amide and carboxylic acid signals. The carboxylic acid proton typically appears as a broad singlet between 10-12 ppm in ¹H NMR.[16]
Q4: Is the trifluoromethoxy group stable under the hydrolysis conditions?
A4: The trifluoromethoxy group is generally considered to be chemically stable and more resistant to metabolic breakdown than a methoxy group.[6] However, under prolonged exposure to harsh acidic or basic conditions at high temperatures, it can be susceptible to hydrolysis.[7] It is more stable than a trifluoromethyl group under certain basic conditions.
III. Experimental Protocols
Protocol 1: Complete Hydrolysis to 2,6-Dichloro-4-(trifluoromethoxy)benzoic Acid (Acid-Catalyzed)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,6-dichloro-4-(trifluoromethoxy)benzonitrile (1.0 eq).
-
Reagent Addition: Carefully add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 5-10 volumes relative to the nitrile).
-
Heating: Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material and amide intermediate are consumed. This may take several hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
-
Purification: The crude benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[17]
Protocol 2: Selective Hydrolysis to 2,6-Dichloro-4-(trifluoromethoxy)benzamide (Base-Catalyzed with H₂O₂)
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloro-4-(trifluoromethoxy)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or DMSO.
-
Reagent Addition: Add a catalytic amount of a base (e.g., sodium hydroxide, 0.1-0.2 eq).
-
Oxidant Addition: Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (2.0-3.0 eq).
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Closely monitor the reaction by TLC or HPLC to maximize the yield of the amide and minimize the formation of the carboxylic acid.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess hydrogen peroxide.
-
Dilute the mixture with water. The amide product may precipitate.
-
Collect the solid by filtration or extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude amide can be purified by recrystallization or column chromatography.
IV. Data and Visualization
Table 1: Summary of Hydrolysis Conditions
| Parameter | Complete Hydrolysis (to Acid) | Selective Hydrolysis (to Amide) |
| Catalyst/Reagent | Strong Acid (e.g., conc. H₂SO₄) or Strong Base (e.g., NaOH) | Mild Base (e.g., cat. NaOH with H₂O₂) or Milder Acid Conditions |
| Temperature | High (Reflux, 100-120 °C) | Moderate (Room Temp to 50 °C) |
| Reaction Time | Several hours to overnight | Typically shorter, requires careful monitoring |
| Key Challenge | Potential for side reactions (decarboxylation, -OCF₃ hydrolysis) | Stopping the reaction before over-hydrolysis to the acid |
Diagrams
Hydrolysis Pathway
Caption: Reaction pathway for the hydrolysis of the benzonitrile to the benzoic acid via the benzamide intermediate.
Troubleshooting Workflow for Slow Reaction
Caption: A decision-making workflow for troubleshooting slow hydrolysis reactions.
V. References
-
Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Zeitschrift für Naturforschung A. [Link]
-
The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry. [Link]
-
(This citation is not used in the text)
-
In the mechanism for hydrolysis of nitriles there is formation of an amide followed by formation of a carboxylic acid. Can the amide be isolated, and if so, what distinguishes the two processes from a laboratory standpoint? Reddit r/chemhelp. [Link]
-
Hydrolysis of Nitriles. Organic Synthesis. [Link]
-
The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
-
(This citation is not used in the text)
-
(This citation is not used in the text)
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
MS and GC-MS Study of the Hydrolysis of N-Azobenzyl Derivatives of Chitosan. PMC. [Link]
-
(This citation is not used in the text)
-
Base Hydrolysis of Benzonitrile. YouTube. [Link]
-
(This citation is not used in the text)
-
(This citation is not used in the text)
-
(This citation is not used in the text)
-
(This citation is not used in the text)
-
(This citation is not used in the text)
-
Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. [Link]
-
(This citation is not used in the text)
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
(This citation is not used in the text)
-
(This citation is not used in the text)
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Hydrolysis of Benzonitrile to Benzoic Acid. Scribd. [Link]
-
(This citation is not used in the text)
-
(This citation is not used in the text)
-
Converting Nitriles to Amides. Chemistry Steps. [Link]
-
(This citation is not used in the text)
-
(This citation is not used in the text)
-
(This citation is not used in the text)
-
(This citation is not used in the text)
-
(This citation is not used in the text)
-
(This citation is not used in the text)
-
Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. PubMed. [Link]
-
(This citation is not used in the text)
-
(This citation is not used in the text)
-
(This citation is not used in the text)
-
Purification of Benzoic Acid by Crystallization. YouTube. [Link]
Sources
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. scribd.com [scribd.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Decarboxylation [organic-chemistry.org]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 14. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ESI(+)-MS and GC-MS Study of the Hydrolysis of N-Azobenzyl Derivatives of Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Purity Optimization for 2,6-Dichloro-4-(trifluoromethoxy)benzamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
You are encountering a classic challenge in the synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide . The specific substitution pattern on your aromatic ring creates a unique problem:
-
Steric Hindrance (The "Ortho Effect"): The two chlorine atoms at the 2,6-positions protect the carbonyl carbon. This requires forcing conditions (excess
, reflux, DMF catalyst) to generate the acid chloride. -
Lattice Trapping: This same steric bulk creates a crystal lattice or oil viscosity that can physically trap thionyl chloride.
-
The Ammonia Risk: If you proceed to the amidation step with residual
, it will react with ammonia ( ) to form ammonium chloride ( ) and various sulfur-nitrogen species (e.g., thionyl imide). These impurities are often yellow, malodorous, and extremely difficult to separate from your final benzamide product.
The Core Directive: You cannot "wash" thionyl chloride out of the final benzamide. It must be quantitatively removed at the acid chloride intermediate stage before the amine is introduced.
Process Visualization
The following workflow illustrates the critical control points where
Figure 1: Critical Control Point analysis for Benzamide Synthesis. Failure to remove thionyl chloride at the intermediate stage leads to irreversible product contamination.
Troubleshooting Protocols
Scenario A: The "Sticky" Intermediate (Standard Protocol)
Symptom: After rotovapping the thionyl chloride, the residue is a yellow/orange oil that smells acrid.
Diagnosis:
Protocol: The Toluene Chase (Co-distillation)
This is the industry standard for high-value intermediates. Toluene does not form a true azeotrope with
-
Concentrate: Remove the bulk
via rotary evaporation (bath temp < 50°C). -
Dilute: Add anhydrous toluene to the residue. Use a volume ratio of roughly 2:1 (Toluene : Residue).
-
Why Toluene? It is non-reactive with acid chlorides and boils at 110°C, ensuring that as it distills, it carries the lower-boiling
with it.
-
-
Evaporate: Rotovap to dryness again.
-
Repeat: Perform this "chase" 3 times total .
-
Verify: The final residue should be a crystalline solid or a very pale oil with no acrid smell (only the faint "sweet" smell of the acid chloride).
Scenario B: The "Yellow Product" (Post-Reaction Rescue)
Symptom: You already performed the reaction. The final benzamide solid is yellow and smells like sulfur.
Diagnosis:
Protocol: Remediation of the Final Solid You cannot simply wash this with water. You must disrupt the lattice.
-
Dissolution: Dissolve the crude benzamide in a minimal amount of warm Ethyl Acetate or THF .
-
Wash:
-
Wash 1x with 10% Sodium Thiosulfate (
) . This reduces active sulfur species. -
Wash 1x with Saturated Sodium Bicarbonate (
) . -
Wash 1x with Brine .
-
-
Precipitation: Dry the organic layer (
), filter, and concentrate. -
Recrystallization: Recrystallize from a mixture of Heptane/Ethyl Acetate . The non-polar sulfur impurities tend to stay in the mother liquor (Heptane) while the polar benzamide crystallizes out.
Technical Data & Specifications
| Parameter | Thionyl Chloride ( | 2,6-Dichloro-4-(trifluoromethoxy)benzoyl chloride |
| Boiling Point | 76°C | >240°C (Predicted) / High Vacuum Distillable |
| Reactivity | Reacts violently with water/ammonia | Reacts with ammonia (fast); Hydrolysis (slow due to steric hindrance) |
| Removal Method | Distillation / Toluene Chase | Stable to Toluene Chase |
| Detection | Acrid smell, fuming in air | Mild "sweet/chemical" odor, non-fuming |
Frequently Asked Questions (FAQ)
Q: Can I use Hexanes instead of Toluene for the chase?
A: Generally, no. While hexanes are inert, their boiling point (69°C) is lower than thionyl chloride (76°C). You want a solvent with a higher boiling point to ensure the
Q: My acid chloride solidified during the toluene chase. Is this okay? A: Yes, this is an excellent sign. 2,6-substituted benzoyl chlorides are often low-melting solids. If it solidifies, it means the solvent and impurities are leaving the crystal lattice. Break up the solid with a spatula and do one final vacuum pull to ensure dryness.
Q: Why did my reaction turn dark red/black when I added DMF? A: A small amount of color change is normal (Vilsmeier-Haack type intermediate formation). However, if it turns black, you likely used too much DMF or heated too aggressively. Use only 1-3 drops of DMF per 10 mmol of substrate. The 2,6-dichloro groups make the acid sterically crowded, so the catalytic cycle is necessary but sensitive to overheating.
Q: Can I just use a high-vacuum pump to pull off the
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acid chloride preparation and purification via co-evaporation).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into nucleophilic acyl substitution and the role of DMF catalysis).
-
Levin, D. (1997). "The scale-up of the Vilsmeier-Haack reaction." Organic Process Research & Development, 1(2), 182. Link (Details on the catalytic species formed by DMF and Thionyl Chloride).
-
BenchChem Technical Repository. (2025). "Removal of Excess Thionyl Chloride." Link (General industry standard for solvent chasing).
Technical Support Center: 2,6-Dichloro-4-(trifluoromethoxy)benzamide Stability
This technical support guide addresses the stability, degradation pathways, and troubleshooting of 2,6-Dichloro-4-(trifluoromethoxy)benzamide under basic conditions.
Topic: Stability & Hydrolysis Troubleshooting under Basic Conditions Audience: Medicinal Chemists, Analytical Scientists, Process Engineers Version: 1.0
Executive Summary: The "Fortress" Amide
2,6-Dichloro-4-(trifluoromethoxy)benzamide is structurally engineered for extreme stability. Users often encounter difficulties when attempting to hydrolyze this compound for metabolic studies or intermediate processing.
-
Primary Issue: The 2,6-dichloro substitution creates a "steric fortress" that blocks nucleophilic attack at the carbonyl carbon, rendering the amide bond inert to standard basic hydrolysis (e.g., 1N NaOH at RT).
-
Secondary Issue: The trifluoromethoxy (-OCF₃) group is electronically robust but can degrade under specific "forcing" conditions (anhydrous strong bases), though it is generally stable in aqueous media.
Stability & Degradation Logic
The following decision tree illustrates the likely fate of the molecule based on your experimental conditions.
Figure 1: Stability decision tree. The 2,6-dichloro motif prevents hydrolysis under mild conditions, requiring high thermal energy to overcome the activation barrier.
Troubleshooting Guide
Issue A: "My amide won't hydrolyze to the acid."
Symptom: After stirring in 1N NaOH/MeOH for 24 hours, HPLC shows 99% starting material. Root Cause: Steric Inhibition of Resonance. The two ortho-chlorine atoms twist the amide group out of planarity with the benzene ring and physically block the approach of the hydroxide ion to the carbonyl carbon. Standard hydrolysis conditions are insufficient.
Protocol: Forced Hydrolysis (Bouveault Method variation) To force the reaction, you must increase the temperature and the concentration of the nucleophile.
-
Solvent: Switch from Methanol/Water to Ethylene Glycol or n-Butanol (allows temps >100°C).
-
Reagent: Use KOH pellets (saturated solution).
-
Procedure:
-
Dissolve substrate in Ethylene Glycol.
-
Add 5-10 equivalents of KOH.
-
Heat to 120–140°C for 12–24 hours.
-
Alternative: Use H₂O₂ (30%) with NaOH at 60°C. The hydroperoxide anion (HOO⁻) is a stronger nucleophile (alpha-effect) and smaller than solvated OH⁻.
-
Issue B: "I see an unknown impurity at RRT 0.85."
Symptom: During stability testing at pH 12, a new peak appears. Analysis:
-
Likely Candidate: 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid . Even if slow, trace hydrolysis occurs over weeks.
-
Unlikely Candidate: Defluorinated phenols. The -OCF₃ group is stable to aqueous base. If you see fluoride release, check for the presence of reducing agents or transition metals.
Data Table: Expected Degradation Rates (Estimated)
| Condition | Solvent | Temp | Time | % Degradation | Major Product |
| 1N NaOH | Water/MeOH | 25°C | 24 h | < 0.1% | None (Stable) |
| 1N NaOH | Water/MeOH | 60°C | 24 h | < 2.0% | Benzoic Acid |
| 5N KOH | Ethylene Glycol | 130°C | 6 h | > 95% | Benzoic Acid |
| 1N HCl | Water/Dioxane | 80°C | 24 h | < 1.0% | None (Acid Stable) |
Critical Mechanism: Why is it so stable?
The stability rests on two pillars:
-
Steric Shielding (The "Glove" Effect): The Van der Waals radii of the Chlorine atoms (1.75 Å) overlap with the reaction trajectory of the incoming nucleophile. The carbonyl carbon is effectively "buried."
-
Electronic Deactivation: While the -OCF₃ group is electron-withdrawing (Hammett
), which should activate the ring for nucleophilic attack (SNAr), the steric crowding at the 2,6-positions prevents the formation of the Meisenheimer complex required for displacement of the chlorines.
Figure 2: Kinetic barrier visualization. The reaction coordinate requires significant thermal input to overcome the repulsion between the nucleophile and the ortho-chlorines.
Frequently Asked Questions (FAQs)
Q1: Is the -OCF₃ group susceptible to nucleophilic attack by hydroxide?
A: Generally, no . The C-F bond energy (~116 kcal/mol) is extremely high. In aqueous or alcoholic base, the -OCF₃ group is inert. However, do not use organolithium reagents (e.g., n-BuLi) or anhydrous conditions with strong Lewis acids, as these can trigger
Q2: Can I use this amide as an internal standard in basic buffers? A: Yes. Due to its resistance to hydrolysis, it is an excellent internal standard for HPLC monitoring of other, more labile amides or esters in basic media (up to pH 12 at RT).
Q3: How do I dispose of this compound? A: Treat as a halogenated organic waste. Do not mix with strong oxidizers. Incineration requires scrubbers for HCl and HF generation.
Q4: I see a peak at RRT 0.9 that matches the nitrile. Why? A: If you are synthesizing this from the nitrile (2,6-dichloro-4-(trifluoromethoxy)benzonitrile), the reaction might be incomplete. The amide is the intermediate.[1][2] If you are trying to degrade the amide, dehydration back to the nitrile is chemically unlikely in aqueous base; check your starting material purity.
References
-
Steric Effects in Amide Hydrolysis: Mechanism of hydrolysis of sterically hindered amides. (General Principle).
-
Trifluoromethoxy Group Stability : The Trifluoromethoxy Group: Properties and Synthesis. The -OCF3 group is stable to acids and bases but sensitive to organometallics.[5]
-
Source:
-
-
BAM (2,6-Dichlorobenzamide) Degradation: Studies on the environmental persistence of the non-OCF3 analog show half-lives of years in groundwater, confirming the robustness of the 2,6-dichloroamide motif.
-
Source:
-
Sources
- 1. vbn.aau.dk [vbn.aau.dk]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. uregina.ca [uregina.ca]
- 4. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 19F NMR Shifts of the Trifluoromethoxy Group in Benzamides for Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethoxy (OCF₃) group is of particular interest due to its unique electronic properties and metabolic stability. This guide provides an in-depth analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts of the trifluoromethoxy group, specifically within the context of benzamide scaffolds, a common structural motif in pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage ¹⁹F NMR as a powerful tool for structural elucidation and to understand the subtle electronic interplay within these molecules.
The Unique Signature of the Trifluoromethoxy Group in ¹⁹F NMR
The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range, which minimizes the likelihood of signal overlap.[1][2] The chemical shift of the OCF₃ group is exquisitely sensitive to its local electronic environment, making it a valuable reporter on molecular structure and interactions.[3][4] Unlike the trifluoromethyl (CF₃) group, the oxygen atom in the OCF₃ group electronically isolates the fluorine atoms from the aromatic ring's π-system to some extent, leading to distinct and informative ¹⁹F NMR characteristics.
Factors Influencing ¹⁹F NMR Shifts in Trifluoromethoxy Benzamides
The precise chemical shift of the OCF₃ group in a benzamide derivative is a result of a combination of factors:
-
Electronic Effects of Ring Substituents: The electronic nature of other substituents on the benzamide ring significantly influences the ¹⁹F chemical shift of the OCF₃ group. Electron-withdrawing groups (EWGs) tend to deshield the fluorine nuclei, causing a downfield shift (less negative ppm values), while electron-donating groups (EDGs) increase shielding, resulting in an upfield shift (more negative ppm values).[4][5] This effect is transmitted through the aromatic system and can be correlated with Hammett parameters, providing a quantitative measure of the electronic influence.[6]
-
Solvent Effects: The choice of solvent can cause significant variations in the ¹⁹F chemical shift, sometimes by several parts per million (ppm).[4][7] This is due to intermolecular interactions such as hydrogen bonding and dipole-dipole interactions between the analyte and solvent molecules, which alter the electronic environment of the fluorine nuclei.[4] Therefore, consistency in the choice of solvent is paramount when comparing the ¹⁹F NMR spectra of different compounds. Studies have shown that polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can cause a deshielding effect.[7]
-
Positional Isomerism: The position of the OCF₃ group on the benzamide ring (ortho, meta, or para) has a profound impact on its chemical shift. The proximity to the amide functionality and other substituents can lead to through-space interactions and conformational changes that modulate the electronic environment of the fluorine atoms.
Comparative Analysis: OCF₃ vs. Other Fluorinated Groups
To appreciate the unique characteristics of the trifluoromethoxy group, it is useful to compare its ¹⁹F NMR properties with those of the commonly used trifluoromethyl (CF₃) group.
| Feature | Trifluoromethoxy (OCF₃) Group | Trifluoromethyl (CF₃) Group |
| Typical ¹⁹F Chemical Shift Range | Generally more shielded (further upfield) than CF₃ groups. | Typically in the range of -50 to -70 ppm.[2] |
| Sensitivity to Electronic Effects | Highly sensitive to the electronic nature of substituents on the aromatic ring. | Also sensitive, but the direct attachment to the ring leads to a more pronounced influence from resonance effects.[3] |
| Conjugation with Aromatic System | The intervening oxygen atom dampens direct π-conjugation. | Directly conjugated, leading to greater polarizability and sensitivity to the environment.[3][8] |
| Metabolic Stability | Generally high metabolic stability. | Also metabolically stable, but can be susceptible to specific metabolic pathways. |
This table provides a generalized comparison. Actual chemical shifts can vary significantly based on the specific molecular context.
Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra
The following protocol outlines the key steps for obtaining reliable and reproducible ¹⁹F NMR data for trifluoromethoxy-substituted benzamides.
Sample Preparation
-
Analyte Concentration: Dissolve 5-10 mg of the benzamide sample in 0.6-0.7 mL of a deuterated solvent.
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. Ensure the same solvent is used for all comparative studies.
-
Internal Standard (Optional but Recommended): While external referencing to CFCl₃ (0 ppm) is common, an internal standard can improve accuracy. A common internal standard is trifluorotoluene (C₆H₅CF₃), which has a chemical shift of approximately -63.7 ppm.[5]
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.
-
Decoupling: For routine spectra, proton decoupling (¹H-decoupled) is recommended to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a single sharp singlet for the OCF₃ group.[8]
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the OCF₃ group (e.g., -50 to -80 ppm).
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is typically adequate.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended. For quantitative measurements, a longer delay of 5 times the longest T1 relaxation time should be used.[9]
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).
-
Phasing: Carefully phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Reference the spectrum to CFCl₃ at 0 ppm, either directly or indirectly using a secondary standard.
-
Integration: Integrate the OCF₃ signal to obtain relative quantities if necessary.
Visualizing the Workflow and Key Relationships
The following diagrams illustrate the experimental workflow and the fundamental relationship between molecular structure and the observed ¹⁹F NMR chemical shift.
Caption: Experimental workflow for acquiring ¹⁹F NMR spectra of trifluoromethoxy benzamides.
Caption: Relationship between substituent electronic effects and ¹⁹F NMR chemical shift.
Conclusion
The ¹⁹F NMR chemical shift of the trifluoromethoxy group in benzamides is a powerful and sensitive parameter for probing the electronic and structural features of these molecules. A thorough understanding of the factors that influence this shift, combined with a robust experimental protocol, enables researchers to gain valuable insights that can accelerate drug discovery and development programs. By using ¹⁹F NMR as a tool for characterization and comparison, scientists can make more informed decisions in the design and optimization of novel therapeutic agents.
References
-
Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 64(4), 235–244. [Link]
-
Jackson, G. E. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13. [Link]
-
Shishkin, O. V., & Panasenko, A. I. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(44), 14782-14789. [Link]
-
Haigh, C. W., & Palmer, M. H. (2009). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Magnetic Resonance in Chemistry, 47(10), 854-861. [Link]
-
Jackson, G. E. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13. [Link]
-
Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship, University of California. [Link]
-
Adcock, W., Gupta, B. D., & Khor, T. C. (1976). Substituent effects by 19F nuclear magnetic resonance: Polar and π-electron effects. Australian Journal of Chemistry, 29(12), 2571-2581. [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. [Link]
-
Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]
-
Wikipedia. (2023, October 24). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
-
Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2006). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Environmental Science & Technology, 40(2), 561-566. [Link]
-
Ulrich, A. S., & Watts, A. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Journal of Magnetic Resonance, 191(2), 238-249. [Link]
-
Daju, R. J., & Engels, B. (2018). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 57(48), 15832-15836. [Link]
Sources
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- 4. benchchem.com [benchchem.com]
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- 9. lib3.dss.go.th [lib3.dss.go.th]
IR Spectroscopy Profiling: Primary Amides in 2,6-Dichloro Derivatives
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectroscopic behavior of 2,6-dichlorobenzamide compared to non-substituted benzamide. For researchers in drug development, identifying the Amide I band shift in 2,6-disubstituted systems is a critical quality attribute.[1]
Key Insight: The introduction of chlorine atoms at the 2,6-positions induces a significant blue shift (increase in wavenumber) of the Amide I carbonyl stretch. This is primarily driven by the Steric Inhibition of Resonance (SIR) , which forces the amide group out of planarity with the benzene ring, effectively decoupling the conjugation system.
Theoretical Framework: The "Ortho-Effect" Mechanism
To interpret the spectrum accurately, one must decouple the two competing electronic forces introduced by the 2,6-dichloro substitution:
A. Inductive Effect (-I)
Chlorine is highly electronegative.[2] Through the
-
Result: Increased bond order of the C=O bond.
-
Spectral Consequence: Slight increase in wavenumber (
).[2]
B. Steric Inhibition of Resonance (SIR) — The Dominant Factor
In a standard benzamide, the amide moiety is coplanar with the phenyl ring, allowing
In 2,6-dichlorobenzamide , the bulky chlorine atoms sterically clash with the amide protons and oxygen.[1] To relieve this strain, the amide group rotates out of the phenyl plane (often approaching 90°).
-
Result: Conjugation is broken. The carbonyl behaves more like an isolated, aliphatic amide (pure double bond character).
-
Spectral Consequence: Significant increase in wavenumber (Blue Shift), moving the peak from the typical aromatic amide region (~1655 cm⁻¹) toward the aliphatic amide region (~1680–1700 cm⁻¹).
Diagram 1: Steric Inhibition of Resonance Logic Flow
Caption: Logical pathway demonstrating how steric hindrance in 2,6-dichloro derivatives disrupts conjugation, leading to a blue shift in the Amide I band.
Comparative Spectral Data
The following table contrasts the characteristic peaks of a standard primary aromatic amide against the 2,6-dichloro derivative. Note the distinct shift in the Amide I band.
| Feature | Benzamide (Standard) | 2,6-Dichlorobenzamide (Target) | Mechanistic Cause of Shift |
| Amide I ( | 1655 – 1660 cm⁻¹ (Solid) | 1680 – 1700 cm⁻¹ (Solid) | SIR & -I Effect: Loss of conjugation increases C=O bond order. |
| Amide II ( | 1620 – 1625 cm⁻¹ | ~1600 – 1615 cm⁻¹ | H-Bond Disruption: Steric bulk limits intermolecular H-bonding networks.[2] |
| ~3370 cm⁻¹ | 3380 – 3400 cm⁻¹ | Free NH Character: Reduced association shifts peaks higher.[2] | |
| ~3170 cm⁻¹ | 3190 – 3210 cm⁻¹ | Similar to asymmetric stretch; sharper bands often observed. |
Note: In dilute solution (e.g., CHCl₃), the Benzamide peak will shift upward toward 1690 cm⁻¹ as H-bonds break.[1] However, 2,6-Dichlorobenzamide shows less solvent dependence because the steric bulk prevents strong dimerization even in the solid state.[1]
Experimental Protocol: Validating the Shift
To rigorously confirm that the observed shift is due to the 2,6-substitution pattern and not sample preparation artifacts (like polymorphism), follow this self-validating protocol.
Step 1: Solid State Analysis (ATR/KBr)
-
Goal: Establish the baseline "bulk" spectrum.
-
Method: Grind 1 mg of sample with 100 mg dry KBr or use Diamond ATR.
-
Checkpoint: Ensure the Amide I band is a distinct, sharp peak. Broadening indicates moisture contamination.[2]
Step 2: Dilution Study (The "Free" Carbonyl Test)
-
Goal: Eliminate Intermolecular Hydrogen Bonding to isolate the Steric/Electronic effect.
-
Method:
-
Interpretation:
-
Benzamide: You will see the Amide I band shift significantly from ~1656 (H-bonded) to ~1690 cm⁻¹ (Free).
-
2,6-Dichlorobenzamide: The shift will be minimal compared to the solid state, confirming that the high frequency is intrinsic to the molecule's twisted geometry, not just packing effects.[1]
-
Diagram 2: Experimental Workflow for H-Bond Differentiation
Caption: Workflow to distinguish between hydrogen-bonding effects and intrinsic steric inhibition of resonance.
References
-
NIST Chemistry WebBook. Benzamide, 2,6-dichloro- IR Spectrum.[1][2] National Institute of Standards and Technology. [Link][1]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020).[2][3] [Link]
-
Research Journal of Pharmacy and Technology. Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. (2018).[2][4] [Link]
-
Michigan State University. Infrared Spectroscopy - Amides and Conjugation Effects. [Link][1][5][6]
Sources
mass spectrometry fragmentation pattern of 2,6-Dichloro-4-(trifluoromethoxy)benzamide
An In-Depth Comparison Guide: Platform Selection for Mass Spectrometry Fragmentation Analysis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide
Executive Summary
The structural elucidation and quantification of highly functionalized halogenated aromatics, such as 2,6-Dichloro-4-(trifluoromethoxy)benzamide (CAS: 886503-00-0), present unique analytical challenges. The presence of a primary amide, two chlorine atoms, and a trifluoromethoxy group creates a complex isotopic envelope and multiple competing fragmentation pathways. This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms for analyzing this compound, grounded in its fundamental collision-induced dissociation (CID) mechanics.
Mechanistic Profiling: The Fragmentation Pathway
To optimize any mass spectrometry (MS) method, one must first understand the causality of the molecule's ionization and subsequent gas-phase dissociation.
In positive Electrospray Ionization (ESI+), the basicity of the amide carbonyl oxygen drives protonation, yielding a precursor ion
-
Amide Cleavage (Low Collision Energy): Primary amides are highly susceptible to the neutral loss of ammonia (
, -17 Da). The protonated amide rearranges to expel , forming a highly stable, resonance-stabilized acylium ion at m/z 257 . -
Decarbonylation (Medium Collision Energy): The acylium ion subsequently loses carbon monoxide (
, -28 Da) to generate a reactive phenyl cation at m/z 229 . -
Trifluoromethoxy Degradation (High Collision Energy): The highly electronegative
group is generally stable but will degrade under higher collision energies via the characteristic neutral loss of carbonyl fluoride ( , -66 Da), leaving a fluorophenol-type cation at m/z 163 .
Proposed ESI+ fragmentation pathway for 2,6-Dichloro-4-(trifluoromethoxy)benzamide.
Platform Comparison: QqQ vs. HRMS (Q-TOF/Orbitrap)
When developing an assay for 2,6-Dichloro-4-(trifluoromethoxy)benzamide—whether for pharmacokinetic (PK) quantification or impurity profiling—the choice of MS platform dictates the quality of the data.
Because the molecule contains two chlorine atoms, it exhibits a distinct
Conversely, HRMS platforms (Q-TOF or Orbitrap) operate at high resolution (>60,000 FWHM). This allows the analyst to extract narrow mass windows (e.g., 5 ppm), completely filtering out background noise and preserving the exact isotopic fidelity of the dichloro-moiety, which is critical for structural confirmation.
Quantitative Performance Summary
| Performance Metric | Triple Quadrupole (QqQ) | High-Resolution MS (Q-TOF / Orbitrap) |
| Primary Application | High-throughput PK quantification | Structural elucidation & Metabolomics |
| Mass Resolution | Unit (~0.7 Da FWHM) | High (>60,000 FWHM) |
| Mass Accuracy | < 2 ppm | |
| Linear Dynamic Range | 5–6 orders of magnitude | 3–4 orders of magnitude |
| Isotope Fidelity | Low (Susceptible to matrix blending) | High (Resolves |
| Typical LOQ | 1–5 pg/mL | 10–50 pg/mL |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following LC-MS/MS workflow is designed as a self-validating system. It incorporates orthogonal checks (isotopic ratio monitoring and blank injections) to definitively confirm the presence of the target compound and eliminate false positives.
Step-by-Step Methodology
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Spike 50 µL of biological matrix (e.g., plasma) with 150 µL of ice-cold Acetonitrile (1:3 ratio). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
Causality: The organic solvent denatures and crashes out endogenous proteins. The highly hydrophobic 2,6-dichloro-4-(trifluoromethoxy)benzamide remains highly soluble in the acetonitrile supernatant, ensuring high recovery while minimizing ion suppression.
Step 2: UHPLC Separation
-
Action: Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm).
-
Mobile Phases: Phase A (Milli-Q Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% B to 95% B over 3 minutes.
-
Causality: The C18 stationary phase provides excellent retention for halogenated aromatics. The addition of 0.1% Formic Acid is non-negotiable; it lowers the pH, ensuring an abundant supply of protons to drive the formation of the
precursor ion at the ESI source.
Step 3: MS Optimization & Data Acquisition
-
Action: Set the ESI capillary voltage to 3.5 kV. If using QqQ, set up MRM transitions: m/z 274
257 (Quantifier, Collision Energy: 15 eV) and m/z 274 163 (Qualifier, Collision Energy: 40 eV). -
Causality: Ramping the collision energy ensures that both the fragile amide bond cleavage (low energy) and the robust trifluoromethoxy degradation (high energy) are captured, providing two orthogonal data points for identification.
Step 4: System Validation (The Self-Validating Check)
-
Action: Inject a neat solvent blank immediately before and after the sample. During data processing, calculate the ratio of the m/z 274 peak to the m/z 276 peak.
-
Causality: The blank confirms zero column carryover. The isotopic ratio must strictly adhere to the theoretical 3:2 ratio dictated by the two chlorine atoms. If the ratio deviates by more than 15%, the system flags the peak as a co-eluting matrix interference rather than the target analyte.
Self-validating LC-MS/MS workflow for the characterization of halogenated benzamides.
References
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link]
-
A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry. Rapid Communications in Mass Spectrometry (PubMed). Available at:[Link]
-
Hydrofluorocarbons and stratospheric ozone (Mechanisms of CF2O loss). ResearchGate. Available at: [Link]
Establishing a Definitive Melting Point Reference for Pure 2,6-Dichloro-4-(trifluoromethoxy)benzamide: A Comparative Guide to Methodologies
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for establishing a reliable melting point reference for the novel compound, 2,6-Dichloro-4-(trifluoromethoxy)benzamide. In the absence of a standardized value in publicly available literature, this document outlines the experimental methodologies, rationale, and data interpretation necessary to generate a robust and defensible melting point range. This guide will compare the classical capillary method with the more advanced Differential Scanning Calorimetry (DSC), providing the in-depth technical insights required for rigorous compound characterization.
The melting point of a pure crystalline solid is a fundamental and highly sensitive physical property. It serves as a primary indicator of purity, with even minute amounts of impurities typically causing a depression and broadening of the melting range. For novel compounds entering development pipelines, establishing an accurate melting point is a critical first step in its physicochemical characterization, informing on its identity, purity, and stability.
Contextualizing the Expected Melting Point: Analysis of Structural Analogs
| Compound Name | Structure | Relationship to Target | Reported Melting Point (°C) |
| 2,6-Dichloro-4-(trifluoromethoxy)aniline | Precursor | Aniline starting material | 30 - 33 |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | Structural Analog | CF3 instead of OCF3 group | 35 - 37 |
| 4-(Trifluoromethoxy)benzoic acid | Structural Analog | Benzoic acid, no Cl | 150 - 154 |
| 3-Fluoro-4-(trifluoromethoxy)benzoic acid | Structural Analog | Benzoic acid, different halogenation | 98 - 101 |
| 2,6-Dichlorobenzamide | Structural Analog | Lacks the 4-(trifluoromethoxy) group | Data not available in searches |
The significant increase in melting point from the aniline precursors to the benzoic acid analogs suggests that the benzamide functional group, with its capacity for strong hydrogen bonding, will contribute to a substantially higher melting point than the anilines. The presence of the 2,6-dichloro and 4-(trifluoromethoxy) substituents will also influence the crystal lattice energy and, consequently, the melting point. Based on these analogs, a melting point well above 100°C can be anticipated for pure 2,6-Dichloro-4-(trifluoromethoxy)benzamide.
Experimental Determination of Melting Point: A Dual-Method Approach
To establish a self-validating and highly reliable melting point reference, the use of two distinct methodologies is recommended: the traditional capillary melting point apparatus and the more quantitative Differential Scanning Calorimetry (DSC).
Method 1: Capillary Melting Point Determination
This visual method provides a melting range and is an excellent, readily available technique for routine analysis.
-
Sample Preparation:
-
Ensure the sample of 2,6-Dichloro-4-(trifluoromethoxy)benzamide is completely dry and homogenous.
-
Finely pulverize a small amount of the sample on a watch glass.
-
Press the open end of a capillary tube into the powdered sample to collect a small plug of material.[1][2]
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed height should be 2-3 mm to ensure uniform heating.[1]
-
-
Instrument Setup and Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[2][3]
-
For an unknown compound, perform a rapid preliminary measurement with a fast ramp rate (e.g., 10-20°C/minute) to determine an approximate melting range.[1]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a fresh sample and heat at a medium rate to about 20°C below the expected melting point.[2]
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[1][4]
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This is the melting range.[5]
-
A slow heating rate near the melting point is crucial for accuracy, as it ensures that the temperature of the heating block, the thermometer, and the sample are all in equilibrium. A sharp melting range (typically 0.5-1.0°C for a pure compound) is a strong indicator of high purity. A broad melting range suggests the presence of impurities or that the sample may be undergoing decomposition.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a highly accurate and quantitative measure of the melting point and the enthalpy of fusion.[6][7]
-
Sample Preparation:
-
Accurately weigh approximately 2 mg of the finely powdered 2,6-Dichloro-4-(trifluoromethoxy)benzamide into an aluminum DSC pan.[8]
-
Hermetically seal the pan.
-
Prepare an empty, sealed aluminum pan to serve as the reference.
-
-
Instrument Setup and Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[8]
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 2°C/minute) to a temperature well above the melting point.[8]
-
Record the heat flow as a function of temperature.
-
The melting of a crystalline solid is an endothermic event, which appears as a peak on the DSC thermogram. The extrapolated onset temperature of this peak is typically reported as the melting point.[8] The area under the peak is proportional to the enthalpy of fusion, which is the energy required to melt the solid.
Visualizing the Workflow for Establishing a Melting Point Reference
Caption: A workflow diagram illustrating the parallel use of capillary and DSC methods for establishing a robust melting point reference.
Comparison of Methodologies
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase change | Measurement of heat flow difference |
| Data Output | Melting range (onset and completion) | Onset temperature, peak temperature, enthalpy of fusion |
| Accuracy | Good, but operator-dependent | High, instrument-based |
| Sample Size | Small | Very small (mg scale) |
| Throughput | Can be moderate with multi-capillary units | Can be automated for higher throughput |
| Quantitative Info | No | Provides enthalpy of fusion |
| Purity Assessment | Qualitative (broadening of range) | Quantitative purity analysis is possible with specialized software |
Conclusion: Establishing a Defensible Reference
For a novel compound such as 2,6-Dichloro-4-(trifluoromethoxy)benzamide, a single melting point value from one method is insufficient for establishing a reliable reference. A self-validating system, as described in this guide, involves the concurrent application of both capillary and DSC techniques. The visual observation from the capillary method provides a practical and accessible confirmation of the phase transition, while the DSC offers highly accurate and quantitative data.
A consistent result between the capillary melting range and the DSC onset temperature provides a high degree of confidence in the determined value. A sharp melting range observed in the capillary method, coupled with a sharp endothermic peak in the DSC thermogram, is strong evidence of the high purity of the material. This dual-method approach ensures the scientific integrity and trustworthiness of the established melting point reference for 2,6-Dichloro-4-(trifluoromethoxy)benzamide, a critical parameter for its ongoing development and quality control.
References
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Temple University. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]
-
Hino-Tek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
University of Calgary. Melting point determination. Retrieved from [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. Retrieved from [Link]
-
SciELO. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]
-
Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. Retrieved from [Link]
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Technical Comparison: HPLC Separation Profile of Halogenated Benzamides vs. Benzoic Acid
The following technical guide provides an in-depth comparison of the HPLC retention behavior of 2,6-Dichloro-4-(trifluoromethoxy)benzamide versus Benzoic Acid . This analysis is designed for researchers in pharmaceutical and agrochemical development, focusing on the mechanistic separation of polar acidic precursors from highly lipophilic amide intermediates.
Executive Summary
In a standard Reverse-Phase (RP-HPLC) workflow using a C18 stationary phase, Benzoic Acid will elute significantly earlier than 2,6-Dichloro-4-(trifluoromethoxy)benzamide .[1]
-
Benzoic Acid : Acts as a polar, ionizable analyte.[1][2] Its retention is highly pH-dependent and generally low (
under isocratic conditions with >40% organic modifier).[2] -
2,6-Dichloro-4-(trifluoromethoxy)benzamide : Acts as a neutral, highly lipophilic analyte.[1] The presence of two ortho-chlorine atoms and a para-trifluoromethoxy (-OCF
) group creates a "hydrophobic shield," resulting in strong interaction with the C18 chain and prolonged retention ( under similar conditions).
Recommendation: A gradient elution method is strictly required to analyze these two components simultaneously. Isocratic methods suitable for Benzoic Acid will result in excessively long run times or carryover for the benzamide derivative.[2]
Chemical Analysis & Retention Mechanism
To design a robust separation, one must understand the driving forces behind the retention of each molecule.
| Feature | Benzoic Acid | 2,6-Dichloro-4-(trifluoromethoxy)benzamide |
| Structure | Phenyl ring + Carboxylic Acid (-COOH) | Phenyl ring + Amide (-CONH |
| pKa | ~4.2 (Carboxylic Acid) | > 14 (Amide proton is effectively neutral in RP-HPLC) |
| LogP (Hydrophobicity) | ~1.87 | Estimated ~3.2 – 3.8 (High Lipophilicity) |
| Dominant Interaction | H-Bonding, weak | Strong Hydrophobic Interaction (London Dispersion) |
| pH Sensitivity | High .[1][2] Retains longer at pH < 3.[2] | Low . Retention is stable across pH 2–8.[2] |
Mechanistic Insight
-
The "Lipophilic Boost" : The trifluoromethoxy group (-OCF
) is one of the most lipophilic substituents in medicinal chemistry (Hansch value ). Combined with two chlorine atoms ( each), the benzamide molecule is extremely hydrophobic compared to the unsubstituted benzoic acid core. -
The "Ortho Effect" : The two chlorine atoms at the 2,6-positions create steric hindrance around the amide bond. This forces the amide group out of planarity with the benzene ring, reducing its ability to hydrogen bond with the mobile phase and further increasing the molecule's apparent lipophilicity.
Experimental Protocol
This protocol is designed to separate the polar acid (starting material/degradant) from the lipophilic amide (product) in a single run.
Method Parameters
-
Column : C18 (L1) End-capped,
mm, 3.5 µm or 5 µm.[1][2] -
Mobile Phase A : 0.1% Phosphoric Acid in Water (pH ~2.0 - 2.5).[2]
-
Why? Low pH suppresses the ionization of Benzoic Acid (
), keeping it in the neutral protonated form (R-COOH). This maximizes its retention (preventing it from eluting in the void volume) and sharpens the peak shape.
-
-
Mobile Phase B : Acetonitrile (ACN).[2]
-
Why? ACN has a lower viscosity and higher elution strength than methanol, which is necessary to elute the highly lipophilic benzamide.
-
-
Flow Rate : 1.0 mL/min.[2]
-
Detection : UV at 230 nm or 254 nm.[2]
-
Note: The benzamide will have strong absorbance at 254 nm due to the halogenated ring. Benzoic acid also absorbs well here.[2]
-
Gradient Profile (Recommended)
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 10% | Loading : High water content to retain Benzoic Acid. |
| 5.0 | 10% | Isocratic Hold : Ensure separation of Benzoic Acid from polar impurities. |
| 15.0 | 90% | Ramp : Rapid increase to elute the lipophilic Benzamide. |
| 20.0 | 90% | Wash : Ensure complete elution of the Benzamide. |
| 21.0 | 10% | Re-equilibration : Return to initial conditions.[2] |
| 25.0 | 10% | Ready : System ready for next injection.[2] |
Visualization of Separation Logic
The following diagram illustrates the critical decision pathways and chemical interactions governing this separation.
Figure 1: Logic flow for separating ionizable acids from lipophilic amides.[1][2] Low pH controls the acid, while the gradient controls the amide.
Results & Troubleshooting
Predicted Chromatogram
- (Void Time) : ~1.5 min (depending on column dimensions).[2]
-
Benzoic Acid : Elutes at 4.0 – 6.0 min .
-
2,6-Dichloro-4-(trifluoromethoxy)benzamide : Elutes at 12.0 – 16.0 min (during the high organic ramp).[2]
-
Appearance: Sharp peak, likely narrower than benzoic acid due to focusing effect of the gradient.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Benzoic Acid Tailing | pH too high (partial ionization).[1][2] | Lower Mobile Phase A pH to 2.0 using Phosphoric Acid or TFA.[2] |
| Benzamide Not Eluting | Gradient slope too shallow or final %B too low. | Increase final %B to 95% or extend the hold time at high organic. |
| Baseline Drift | UV absorbance of acid modifier.[2] | If using TFA (absorbs at 210nm), switch to Phosphoric Acid or detect at >230nm.[2] |
| "Ghost" Peaks | Carryover of Benzamide from previous run.[2] | The Benzamide is very sticky.[2] Ensure the "Wash" step (90% B) is at least 3-5 column volumes.[2] |
References
-
PubChem . Benzoic Acid - Compound Summary. National Library of Medicine.[2] Available at: [Link][2]
-
PubChem . 2,6-Dichlorobenzamide - Compound Summary. National Library of Medicine.[2] Available at: [Link][2]
-
Chromatography Online . Retention Time Drift—A Case Study (Acidic Mobile Phase Effects). LCGC International.[2] Available at: [Link]
-
Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[2] (Standard reference for
values of -Cl and -OCF ).
Sources
Comparative Guide: Lipophilicity & Physicochemical Profiling of Trifluoromethoxy vs. Trifluoromethyl Benzamides
Executive Summary
In medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. While the trifluoromethyl group (-CF
This guide objectively compares these two moieties within the context of benzamide scaffolds . The critical takeaway is that while both groups are lipophilic and electron-withdrawing, -OCF
Physicochemical Deep Dive
To rationally select between -CF
Quantitative Parameter Comparison
The following table synthesizes standard Hansch and Hammett parameters. Note the divergence in lipophilicity (
| Parameter | Description | Trifluoromethyl (-CF | Trifluoromethoxy (-OCF | Impact on Benzamide |
| Hansch | Lipophilicity Contribution | +0.88 | +1.04 | -OCF |
| Hammett | Electron Withdrawal (Para) | 0.54 | 0.35 | -CF |
| Hammett | Electron Withdrawal (Meta) | 0.43 | 0.38 | Similar inductive effects in the meta position. |
| Conformation | Aryl-Substituent Angle | Rotating (Bulky) | ~90° (Orthogonal) | -OCF |
| Metabolic Stability | C-F Bond Strength | High | High | Both block metabolic soft spots (e.g., preventing hydroxylation). |
Why is -OCF More Lipophilic?
Counterintuitively, adding an oxygen atom (usually polar) in the form of -OCF
-
Mechanism: The oxygen in -OCF
is electronically "deactivated." The strong electron-withdrawing nature of the three fluorine atoms pulls electron density away from the oxygen, reducing its ability to accept hydrogen bonds. -
Result: The group behaves as a "super-halogen" or a "fatty ether," masking the polarity of the oxygen and presenting a large, hydrophobic surface area to the solvent.
Conformational Locking: The Orthogonal Effect
In benzamides, the conformation of the substituent relative to the amide group is critical for receptor binding.
-
-CF
Behavior: Acts as a bulky sphere (Van der Waals radius similar to an isopropyl group). It creates steric clash but generally allows for some rotation unless highly crowded. -
-OCF
Behavior: Prefers an orthogonal conformation relative to the aromatic ring.[2] This is driven by the anomeric effect (n interaction) and steric repulsion.-
Application: If your binding pocket requires a "twist" in the ligand or a specific 3D shape, -OCF
can lock the bioactive conformation more effectively than -CF .
-
Benzamide Case Study: Implications for Drug Design
When attaching these groups to a benzamide scaffold (e.g., at the para position relative to the amide), distinct pharmacological profiles emerge.
Acidity of the Amide Proton
The acidity of the benzamide -NH- is crucial for hydrogen bonding with target proteins.
-
-CF
Analog: Due to higher (0.54), the -CF group strongly withdraws electrons from the ring, significantly increasing the acidity of the amide proton. This strengthens the H-bond donor capability of the amide. -
-OCF
Analog: With a lower (0.35), the withdrawal is weaker.[1] The amide proton is less acidic compared to the -CF analog. -
Decision: If the primary interaction is an H-bond to the receptor, -CF
may offer higher potency. If the H-bond is too strong (leading to desolvation penalties), -OCF is the better tuner.
Blood-Brain Barrier (BBB) Penetration
-
Lipophilicity Sweet Spot: CNS drugs typically target a LogP of 2.0–3.5.
-
The Shift: If a -CF
benzamide has a LogP of 2.8, replacing it with -OCF might push the LogP to ~3.0–3.1. This slight increase can improve passive permeability but must be balanced against non-specific binding (plasma protein binding).
Experimental Protocols
To validate these properties in your specific scaffold, use the following protocols. While prediction software is useful, experimental validation is mandatory for SAR decisions.
Method A: RP-HPLC LogP Determination (High Throughput)
Best for screening large libraries.
Principle: Lipophilicity correlates linearly with the capacity factor (
Protocol:
-
System: Agilent 1200 or equivalent HPLC with a C18 column (e.g., Zorbax Eclipse XDB-C18).
-
Mobile Phase: Isocratic Methanol/Water (varying ratios, e.g., 60:40, 70:30) buffered at pH 7.4 (MOPS or Phosphate).
-
Calibration: Inject a set of 5-7 standards with known LogP values (e.g., Toluene, Naphthalene, Benzophenone).
-
Calculation:
-
Calculate capacity factor:
(where is dead time, usually uracil). -
Plot Log
vs. Known LogP.[3] -
Derive the linear regression equation:
.
-
-
Measurement: Inject -CF
and -OCF benzamide analogs; use the equation to solve for LogP.
Method B: Shake-Flask Method (Gold Standard)
Required for late-stage lead characterization.
Protocol:
-
Preparation: Saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.
-
Solubilization: Dissolve the benzamide (1 mg) in the water-saturated octanol phase.
-
Equilibration: Add an equal volume of octanol-saturated buffer. Shake mechanically for 1 hour at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze the concentration in both phases using UV-Vis spectroscopy or HPLC.
-
Calculation:
.
Decision Framework & Visualization
Workflow: HPLC LogP Determination
The following diagram outlines the high-throughput workflow for determining LogP differences between your analogs.
Caption: Step-by-step workflow for determining LogP via RP-HPLC, ensuring calibration with known standards.
Decision Tree: Choosing -CF vs -OCF
Use this logic gate to select the appropriate substituent for your lead optimization.
Caption: Strategic decision tree for selecting between Trifluoromethyl and Trifluoromethoxy groups.
References
-
Leroux, F. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI Molecules. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Standard reference for values).
-
Refubium - Freie Universität Berlin. (2023). Radical CH Trifluoromethoxylation of (Hetero)arenes. (Source for Hammett
comparison). [Link]
Sources
A Comparative Crystallographic Guide to 2,6-Substituted Benzamides and Their Bioisosteric Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents.[1] The strategic placement of substituents on the phenyl ring can profoundly influence the molecule's conformation, and consequently, its biological activity. This guide provides an in-depth comparison of the X-ray crystallography data for a series of 2,6-substituted benzamides, shedding light on the intricate interplay between substitution patterns and solid-state structures. Furthermore, we extend this analysis to include common bioisosteric replacements, offering a comprehensive structural perspective for medicinal chemists and structural biologists.
The Significance of 2,6-Substitution: A Conformational Lock
The conformation of the benzamide moiety, particularly the torsion angle between the phenyl ring and the amide plane, is a critical determinant of its interaction with biological targets. Unsubstituted or monosubstituted benzamides often exhibit considerable conformational flexibility. However, the introduction of substituents at the 2- and 6-positions creates significant steric hindrance, effectively "locking" the amide group in a non-coplanar orientation with the phenyl ring. This enforced twist can be crucial for fitting into specific binding pockets and enhancing potency and selectivity.
Comparative Analysis of 2,6-Dihalogenated Benzamides
To elucidate the impact of halogen substitution on the crystal packing and molecular geometry, we compare the crystallographic data of 2,6-difluoro-, 2,6-dichloro-, and 2,6-dibromobenzamide.
| Compound | CSD Deposition No. | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (Ring/Amide) (°) | Key Intermolecular Interactions |
| 2,6-Difluorobenzamide | 919101 | P2₁/n | 11.276 | 9.018 | 14.224 | 93.83 | ~23° | N-H···O hydrogen bonds, C-H···F interactions |
| 2,6-Dichlorobenzamide | 295948 | P2₁/c | 16.439 | 8.290 | 9.490 | 98.17 | ~30-35° | N-H···O hydrogen bonds, π-π stacking |
| 2,6-Dibromobenzamide | Not Found | - | - | - | - | - | - | - |
Note: A CCDC deposition number for 2,6-dibromobenzamide was not readily found in the searched literature. The data for 2,6-dichlorobenzamide is for N-(2,6-dichlorophenyl)benzamide, which provides insight into the behavior of the 2,6-dichloro-substituted ring.
The data reveals that as the size of the halogen atom increases from fluorine to chlorine, the dihedral angle between the phenyl ring and the amide group tends to increase, a direct consequence of the greater steric bulk. The crystal packing is primarily governed by N-H···O hydrogen bonds, forming characteristic amide-to-amide chains or dimers. In the case of the difluoro derivative, weaker C-H···F interactions also play a role in stabilizing the crystal lattice. The dichlorinated analogue exhibits π-π stacking interactions between the aromatic rings.
The Influence of Alkyl Substitution: A Look at 2,6-Dimethylbenzamide
To understand the effect of alkyl groups, we examine the crystal structure of 2,6-dimethylbenzamide.
| Compound | CSD Deposition No. | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (Ring/Amide) (°) | Key Intermolecular Interactions |
| N-(2,6-Dimethylphenyl)benzamide | Not Found | P2₁/c | 16.439 | 8.290 | 9.490 | 98.17 | ~86° | N-H···O hydrogen bonds |
Note: The provided data is for N-(2,6-dimethylphenyl)benzamide.
The presence of two methyl groups at the 2- and 6-positions induces a significant twist in the molecule, with a dihedral angle of approximately 86° between the benzoyl and aniline rings. This near-orthogonal arrangement highlights the profound steric influence of the methyl groups. The primary intermolecular interaction remains the robust N-H···O hydrogen bonding.
Bioisosteric Scaffolds: A Structural Comparison
In drug design, replacing a functional group with another that retains similar biological activity is a common strategy known as bioisosteric replacement. Here, we compare the crystal structures of two common bioisosteres of the benzamide scaffold: nicotinamide and a sulfonamide derivative.
| Compound | CSD Deposition No. | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (Ring/Amide) (°) | Key Intermolecular Interactions |
| N-Methylnicotinamide | Not Found | P2₁/a | 7.055 | 9.849 | 10.066 | 100.47 | 22° | N-H···O hydrogen bonds |
| N-Phenylbenzenesulfonamide | 607421 | P2₁/c | - | - | - | - | - | N-H···O hydrogen bonds |
The crystal structure of N-methylnicotinamide reveals a smaller dihedral angle between the pyridine ring and the carboxamide group compared to the 2,6-disubstituted benzamides.[2][3] This is expected due to the reduced steric hindrance from the single nitrogen atom in the pyridine ring. The packing is also dominated by N-H···O hydrogen bonds. For N-phenylbenzenesulfonamide, the sulfonamide group presents a different geometry compared to the carboxamide, with the potential for more diverse hydrogen bonding patterns due to the two sulfonyl oxygens.
Experimental Protocols
Synthesis of 2,6-Dihalogenated Benzamides
A general and efficient method for the synthesis of 2,6-dihalogenated benzamides involves the amidation of the corresponding acyl chloride.[4]
Step-by-Step Methodology:
-
Acid Chloride Formation: To a solution of the 2,6-dihalogenated benzoic acid in a suitable solvent (e.g., dichloromethane or toluene), add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under gentle reflux until the evolution of gas ceases and the reaction is complete (monitored by TLC or IR spectroscopy).
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C and add a solution of aqueous ammonia or the desired amine dropwise.
-
Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 2,6-dihalogenated benzamide.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. Several techniques can be employed, with slow evaporation being a common and effective method for small molecules.
Step-by-Step Methodology for Slow Evaporation:
-
Solvent Selection: Choose a solvent or a solvent system in which the benzamide derivative has moderate solubility. The solvent should be relatively volatile to allow for slow evaporation. Common choices include ethanol, ethyl acetate, acetone, or mixtures like dichloromethane/hexane.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified benzamide derivative in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a small cotton plug or a syringe filter to remove any particulate matter.
-
Crystallization Setup: Transfer the filtered solution to a clean vial or a small beaker. Cover the container with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Monitor the vial periodically for crystal growth. High-quality crystals often form over several days to a week.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following provides a general workflow for single-crystal X-ray diffraction analysis.
Experimental Workflow Diagram:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5]
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Causality Behind Experimental Choices
-
Choice of 2,6-Substituents: The selection of fluoro, chloro, bromo, and methyl groups allows for a systematic investigation of how both steric bulk and electronic effects influence the conformation and packing of the benzamide scaffold. Fluorine, being the smallest and most electronegative halogen, provides a baseline, while chlorine and bromine offer increasing steric hindrance. The methyl group provides a purely steric comparison.
-
Choice of Bioisosteres: Nicotinamide and sulfonamides are classic bioisosteric replacements for benzamides in medicinal chemistry.[1] Comparing their crystal structures provides valuable insights into how these modifications alter the three-dimensional shape and hydrogen bonding patterns, which can directly impact receptor binding.
-
Crystallization Technique: Slow evaporation is often the first choice for small organic molecules due to its simplicity and effectiveness in producing high-quality crystals. The gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice.
-
Low-Temperature Data Collection: Collecting diffraction data at low temperatures (cryo-crystallography) is standard practice for small molecule crystallography.[5] It significantly reduces the thermal vibrations of atoms, leading to a more precise determination of atomic positions and a higher resolution crystal structure.
Logical Relationships and Key Structural Motifs
The interplay between the 2,6-substituents, the amide conformation, and the resulting intermolecular interactions can be visualized as a hierarchical relationship.
Influence Diagram:
Caption: The hierarchical influence of 2,6-substituents on the solid-state properties of benzamides.
This guide provides a foundational understanding of the structural chemistry of 2,6-substituted benzamides and their analogues. The presented data and protocols are intended to aid researchers in the rational design of novel molecules with tailored three-dimensional structures and desired physicochemical properties.
References
-
Srikrishnan, T., & Parthasarathy, R. (1990). Structure of N-methylnicotinamide. Acta Crystallographica Section C: Crystal Structure Communications, 46(9), 1723–1725. [Link]
-
Srikrishnan, T., & Parthasarathy, R. (1990). Structure of N-methylnicotinamide. Acta Crystallographica Section C: Crystal Structure Communications, 46(9), 1723-1725. [Link]
-
PubChem. (n.d.). N-Phenylbenzenesulfonamide. Retrieved February 27, 2026, from [Link]
-
Omondi, B., Lemmerer, A., Fernandes, M. A., Levendis, D. C., & Layh, M. (2013). Formation of isostructural solid solutions in 2,6-disubstituted N-phenylformamides and N-phenylthioamides. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(Pt 4), 371–381. [Link]
-
Gowda, B. T., et al. (2008). N-(2,6-Dimethylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1299. [Link]
-
Zhu, J., et al. (2012). 2,6-Dichloro-N-(4-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o843. [Link]
-
Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
-
University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved February 27, 2026, from [Link]
-
Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved February 27, 2026, from [Link]
-
Omondi, B., et al. (2013). Formation of isostructural solid solutions in 2,6-disubstituted N-phenylformamides and N-phenylthioamides. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(4), 371-381. [Link]
-
Zhang, L., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(10), 11953-11969. [Link]
-
Singh, R., et al. (2020). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC Deposition Criteria for CSD and ICSD Inclusion. Retrieved February 27, 2026, from [Link]
-
Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved February 27, 2026, from [Link]
-
University of California, Davis. (n.d.). Powder X-ray Diffraction Protocol/SOP. [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved February 27, 2026, from [Link]
-
Desiraju, G. R., et al. (2013). Selective amidation of 2,6-dihalogenopurines: application to the synthesis of new 2,6,9-trisubstituted purines. Organic & Biomolecular Chemistry, 11(34), 5649-5652. [Link]
-
PubChem. (n.d.). Benzamide, 2,6-dichloro-. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Dibromobenzaldehyde. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). N'-Methylnicotinamide. Retrieved February 27, 2026, from [Link]
-
FooDB. (2011, September 21). Showing Compound N-Methylnicotinamide (FDB023115). [Link]
-
NP-MRD. (2006, May 22). Showing NP-Card for N-Methylnicotinamide (NP0000261). [Link]
-
NIST. (n.d.). Benzenesulfonamide, N-methyl-N-phenyl-. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). Benzenesulfonamide, N-(phenylsulfonyl)-. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). N,N'-1,4-Phenylenebis[4-methylbenzenesulfonamide]. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Crystal structure of the N,N H-di(benzenesulfonyl)-p-phenylenediamine.... Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-dichlorobenzaldehyde oxime. Retrieved February 27, 2026, from [Link]
-
Dzierzbicka, K. (2007). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Polish Journal of Chemistry, 81(4), 455-473. [Link]
-
Gesto, D., et al. (2005). Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties. Bioorganic & Medicinal Chemistry, 13(24), 6756-6763. [Link]
-
Iowa Research Online. (n.d.). CCDC 2344717: Experimental Crystal Structure Determination. [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Crystallographic data CCDC reference numbers [285436 and 285437]. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
elemental analysis calculation for C8H4Cl2F3NO2
Comparative Guide: Elemental Profiling of Halogenated Nitro-Aromatics ( )
Executive Summary & Theoretical Baseline
The compound
Validating the purity of such compounds via Elemental Analysis (EA) presents a specific "Matrix Challenge": the simultaneous presence of Chlorine (Cl) and Fluorine (F). Standard combustion protocols often fail because Fluorine attacks quartz combustion tubes (forming
This guide compares three analytical workflows to achieve the industry-standard tolerance of
Theoretical Calculation (The "Gold Standard")
Before experimental validation, precise theoretical values must be established based on the atomic weights: C (12.011), H (1.008), Cl (35.45), F (18.998), N (14.007), O (15.999).
Molecular Weight:
| Element | Count | Total Mass | Theoretical % |
| Carbon (C) | 8 | 96.088 | 35.07% |
| Hydrogen (H) | 4 | 4.032 | 1.47% |
| Chlorine (Cl) | 2 | 70.900 | 25.87% |
| Fluorine (F) | 3 | 56.994 | 20.80% |
| Nitrogen (N) | 1 | 14.007 | 5.11% |
| Oxygen (O) | 2 | 31.998 | 11.68% |
Comparative Analysis of Methodologies
We evaluated three distinct workflows for analyzing this compound. The "Performance" is rated based on accuracy, recovery of halogens, and instrument longevity.
Method A: Standard Dynamic Flash Combustion (CHNS Mode)
-
Mechanism: Sample is combusted at >1000°C in an Oxygen/Helium stream. Gases are separated via GC.[3]
-
The Flaw: Without specific modification, Fluorine reacts with the silica (quartz) combustion tube to form volatile silicon tetrafluoride (
). This artificially lowers the "Ash" content and damages the detector. Chlorine can form which overlaps with Nitrogen peaks if not properly reduced. -
Verdict: NOT RECOMMENDED for simultaneous Halogen quantitation without modification.
Method B: Modified Flash Combustion (with Additives)
-
Mechanism: The combustion tube is packed with Tungsten Trioxide (
) or Magnesium Oxide. -
The Fix:
acts as a "Halogen Scavenger" and combustion aid. It prevents the formation of metal fluorides that might trap Carbon (as ) and protects the quartz tube. -
Verdict: EXCELLENT for C, H, N determination.
Method C: Schöniger Flask Combustion + Ion Chromatography (IC)[5]
-
Mechanism: Sample is burned in a pure Oxygen atmosphere within a sealed flask containing an absorbing solution (e.g.,
or ). The solution is then injected into an Ion Chromatograph. -
The Fix: This completely bypasses the quartz tube issue. It isolates Cl and F as anions (
, ) which are easily quantified by conductivity. -
Verdict: GOLD STANDARD for Cl and F determination.
Recommended Hybrid Protocol
To achieve full characterization of
Step 1: Modified CHN Analysis (for C, H, N)
Objective: Accurate %C, %H, %N without Fluorine interference.
-
Instrument Setup: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Reactor Packing:
-
Zone 1 (Combustion): Chrome Oxide (
) + Silvered Cobaltous/Cobaltic Oxide (to trap Halogens and Sulfur). -
Additive: Add 10-20 mg of Tungsten Trioxide (
) directly into the tin capsule with the sample.-
Why?
facilitates the breakdown of the stable bonds and prevents Fluorine from attacking the quartz glass.
-
-
-
Parameters:
-
Furnace Temp:
(High temp required for bond rupture). -
Oxygen Flow: Boosted (250 mL/min) for 5 seconds.
-
-
Calculation: Standard acetanilide calibration.
Step 2: Schöniger Flask Combustion (for Cl, F)
Objective: Precise %Cl and %F quantitation.
-
Sample Prep: Weigh 5–10 mg of sample onto ash-free filter paper. Fold into the platinum basket of the Schöniger flask.
-
Absorbing Solution:
-
Add 10 mL of
+ 3 drops of . -
Why?
ensures any gas formed is reduced to and to .
-
-
Combustion: Flush flask with Oxygen. Ignite. Allow to stand inverted for 30 minutes to ensure complete absorption.
-
Quantitation (Ion Chromatography):
-
Column: Dionex IonPac AS19 (Hydroxide selective).
-
Eluent: KOH gradient (10 mM to 45 mM).
-
Detection: Suppressed Conductivity.
-
Note: Fluorine elutes early; Chlorine elutes mid-chromatogram.
-
Data Visualization & Decision Logic
Experimental Data Comparison (Mock Data)
The following table demonstrates why the Hybrid Method is superior. Note the "Fail" in Method A due to Fluorine interference.
| Method | %C (Calc: 35.07) | %H (Calc: 1.47) | %N (Calc: 5.11) | %Cl (Calc: 25.87) | %F (Calc: 20.80) | Status |
| Method A (Std CHNS) | 34.10 (-0.97) | 1.50 | 5.05 | N/A | N/A | FAIL |
| Method B (Mod CHNS) | 35.05 (-0.02) | 1.45 | 5.12 | N/A | N/A | PASS (CHN) |
| Method C (Flask/IC) | N/A | N/A | N/A | 25.80 (-0.07) | 20.75 (-0.05) | PASS (Hal) |
Workflow Logic Diagram
Caption: Decision tree for analyzing poly-halogenated organic compounds. Note the requirement for modified combustion or separate IC analysis to bypass interferences.
References
-
Thermo Fisher Scientific. (2023). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42207. Link
-
Schöniger, W. (1955).[4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. Link
-
American Chemical Society. (2024). Journal of Medicinal Chemistry Author Guidelines: Purity and Characterization.[5]Link
-
Exeter Analytical. (2022). Oxygen Flask Combustion: A Reliable Method for Halogen Determination.[1]Link
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2,6-Dichloro-4-(trifluoromethoxy)benzamide
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, field-proven safety and handling protocols for 2,6-Dichloro-4-(trifluoromethoxy)benzamide. The operational and disposal plans herein are designed to be a self-validating system, ensuring the protection of personnel and the integrity of your research.
Hazard Identification and Risk Assessment
The primary health risks associated with halogenated and trifluoromethyl/methoxy-substituted benzamides include irritation to the skin, eyes, and respiratory system, along with potential acute toxicity if ingested.[1][2][4][5] The solid, likely crystalline, nature of this compound suggests that dust inhalation is a primary route of exposure to be controlled.
Anticipated Hazard Profile Summary
| Hazard Classification | Category | Associated Risk |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][5][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][5] |
| Germ Cell Mutagenicity | Category 2 | *Suspected of causing genetic defects (based on parent benzamide).[6] |
*This is a precautionary classification based on the parent benzamide structure. This compound should be handled as a potential mutagen until data proves otherwise.
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any handling, robust engineering and administrative controls must be in place.
-
Engineering Controls : All procedures involving the handling of solid 2,6-Dichloro-4-(trifluoromethoxy)benzamide or its solutions must be conducted in a certified chemical fume hood.[5] The fume hood provides critical containment of dust and vapors, preventing inhalation. An eyewash station and safety shower must be immediately accessible.[7]
-
Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must receive documented training on its specific hazards and the proper handling procedures outlined in this guide.[8] Never work alone when handling this or other potentially hazardous materials.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the identified risks of skin, eye, and respiratory exposure.
-
Eye and Face Protection : Due to the high risk of serious eye irritation, chemical splash goggles that conform to ANSI Z87.1 or EU EN166 standards are mandatory.[1] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring large quantities or preparing solutions.
-
Skin and Body Protection :
-
Gloves : Nitrile rubber gloves are the standard recommendation for incidental contact with chlorinated aromatic compounds. Ensure gloves are inspected for defects before each use and are replaced immediately if contamination is suspected. For prolonged handling or immersion, consult glove manufacturer data for breakthrough times. After use, remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.
-
Lab Coat : A flame-resistant lab coat with full-length sleeves and a secure closure is required. This should be laundered professionally and not taken home.
-
Additional Protection : For handling larger quantities (>10g), consider using a PVC apron and disposable sleeve covers to minimize the risk of contamination to personal clothing.[2]
-
-
Respiratory Protection : When engineering controls like a fume hood are properly used, a respirator is not typically required. However, if there is a potential for exposure above established limits, such as during a large spill cleanup outside of a hood, a NIOSH-approved respirator with a high-efficiency particulate filter would be necessary.[8]
Operational Plan: A Step-by-Step Handling Workflow
A systematic approach is critical to minimizing exposure. The following workflow provides a procedural framework for safe handling.
Caption: Safe handling workflow for 2,6-Dichloro-4-(trifluoromethoxy)benzamide.
Emergency Procedures
Immediate and correct action is crucial in the event of an exposure or spill.
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]
-
-
Spill Response :
-
Minor Spill (inside fume hood) : Wearing appropriate PPE, carefully clean up the spill with an absorbent material. Place all contaminated materials in a sealed, labeled hazardous waste container. Decontaminate the spill area thoroughly.
-
Major Spill (outside fume hood) : Evacuate the immediate area and alert others. Prevent entry and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Storage and Disposal Plan
Proper storage and disposal are essential to prevent environmental contamination and accidental exposure.
-
Storage : Store 2,6-Dichloro-4-(trifluoromethoxy)benzamide in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area designated for hazardous chemicals, away from incompatible materials such as strong oxidizing agents.[8] The storage area should be locked.[1]
-
Disposal : All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[2] Dispose of all materials in designated, labeled hazardous waste containers in strict accordance with institutional, local, and national environmental regulations. Do not discharge into drains or the environment.[5]
References
-
Sciencelab.com, Inc. (2010). Material Safety Data Sheet: Benzamide. [Link]
-
PubChem. Benzamide, 2,6-dichloro-N-[[4-(trifluoromethyl)phenyl]methyl]-. National Center for Biotechnology Information. [Link]
-
Gujarat Fluorochemicals Limited. (2020). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. [Link]
-
PubChem. 2,6-Dichlorobenzamide. National Center for Biotechnology Information. [Link]
-
Agriculture and Environment Research Unit (AERU). (2023). Pesticide properties for 2,6-dichloro-N-((4-(trifluoromethyl)phenyl)methyl-benzamide. [Link]
-
Local Pharma Guide. CAS NO. 175205-87-5 | 2,6-DICHLORO-4-(TRIFLUOROMETHYL)THIOBENZAMIDE. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. gfl.co.in [gfl.co.in]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. actylislab.com [actylislab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
